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Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of N3-PEG10-Tos in Modern Drug Development

An In-Depth Technical Guide to the Synthesis and Purification of N3-PEG10-Tos: A Senior Application Scientist's Perspective In the landscape of advanced drug delivery and bioconjugation, precision and control at the mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of N3-PEG10-Tos: A Senior Application Scientist's Perspective

In the landscape of advanced drug delivery and bioconjugation, precision and control at the molecular level are paramount. N3-PEG10-Tos, an azido-terminated, decaethylene glycol tosylate, represents a critical heterobifunctional linker that empowers researchers to construct complex, well-defined architectures for therapeutic applications. The azide (N3) moiety serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its high efficiency, specificity, and biocompatibility.[1] Concurrently, the tosylate (Tos) group is an excellent leaving group, readily displaced by a variety of nucleophiles, enabling the covalent attachment of this linker to diverse molecular scaffolds.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the synthesis and purification of N3-PEG10-Tos. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale for specific reagent choices, and the critical considerations for ensuring a high-purity final product. As a self-validating system, each stage of the described protocol is designed to be monitored and verified, ensuring the integrity of the final compound.

I. The Synthetic Pathway: A Two-Step Journey to a Versatile Linker

The synthesis of N3-PEG10-Tos is elegantly achieved through a two-step process, commencing with the commercially available decaethylene glycol. The core strategy involves the sequential modification of the terminal hydroxyl groups, first through monotosylation and subsequently by azidation.

Step 1: Selective Monotosylation of Decaethylene Glycol

The foundational step in this synthesis is the selective monotosylation of one of the two terminal hydroxyl groups of decaethylene glycol. This "desymmetrization" of the symmetrical PEG diol is a critical juncture that dictates the final yield and purity of the desired product.[4] While seemingly straightforward, achieving a high yield of the monotosylated product over the ditosylated and unreacted starting material requires careful control of reaction conditions.

A highly effective method for selective monotosylation involves the use of silver oxide (Ag2O) and a catalytic amount of potassium iodide (KI) with p-toluenesulfonyl chloride (TsCl).[4][5] This approach offers superior selectivity compared to traditional methods that rely solely on an organic base like triethylamine (TEA) or pyridine.

The Causality Behind the Choice of Reagents:

  • p-Toluenesulfonyl Chloride (TsCl): This is the source of the tosyl group. The sulfonyl chloride is highly reactive towards nucleophilic attack by the hydroxyl group of the PEG.

  • Silver Oxide (Ag2O): Acting as a heterogeneous catalyst and a mild base, Ag2O activates the hydroxyl group, making it a more potent nucleophile. It also serves to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4]

  • Potassium Iodide (KI): KI plays a crucial catalytic role by converting the tosyl chloride to the more reactive tosyl iodide in situ, thereby accelerating the reaction rate.[4]

Experimental Protocol: Monotosylation of Decaethylene Glycol

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve decaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Catalysts: To the stirred solution, add silver oxide (1.5 equivalents) and potassium iodide (0.1 equivalents).

  • Initiation of Reaction: Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with additional DCM.

  • Extraction: Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude HO-PEG10-Tos.

Step 2: Azidation of HO-PEG10-Tos

With the monotosylated PEG in hand, the next step is the conversion of the terminal tosylate group to an azide. This is a classic nucleophilic substitution reaction (SN2) where the azide anion displaces the tosylate leaving group.[6]

The Rationale for Reagent Selection:

  • Sodium Azide (NaN3): This is the source of the azide nucleophile. It is an effective and readily available reagent for this transformation.

  • Dimethylformamide (DMF): A polar aprotic solvent, DMF is an excellent choice for SN2 reactions as it solvates the cation (Na+) while leaving the azide anion relatively "naked" and highly nucleophilic.[6]

Experimental Protocol: Azidation of HO-PEG10-Tos

  • Reaction Setup: Dissolve the crude HO-PEG10-Tos (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Nucleophilic Substitution: Add sodium azide (5 equivalents) to the solution. The large excess of sodium azide helps to drive the reaction to completion.

  • Heating: Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.[6]

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent such as DCM or ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude N3-PEG10-Tos.

II. The Purification Gauntlet: Achieving High Purity for Downstream Success

The purification of PEGylated compounds can be notoriously challenging due to their high polarity, which often leads to streaking and poor separation on silica gel chromatography.[7] A multi-step purification strategy is often necessary to achieve the high purity required for sensitive downstream applications like bioconjugation.

Purification Strategy for N3-PEG10-Tos
  • Liquid-Liquid Extraction: As described in the work-up procedures, a thorough aqueous wash is the first line of defense to remove a significant portion of the inorganic salts and polar solvents like DMF. For longer PEG chains, partitioning into the organic layer can become more difficult, necessitating careful solvent selection.[8]

  • Silica Gel Column Chromatography: This is the primary method for separating the desired N3-PEG10-Tos from unreacted starting material, any remaining HO-PEG10-Tos, and other non-polar impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is typically most effective. One can start with a less polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., a gradient of 0-10% methanol in DCM).[7] Other solvent systems that have shown success for polar compounds include mixtures of chloroform and methanol, or acetonitrile in DCM.[7]

    • Pro-Tip: The use of a 1:1 mixture of ethanol and isopropanol in chloroform has been reported to provide better separation for some PEG-containing compounds compared to methanol-based systems.[7]

Quantitative Data Summary
ParameterValue/RangeAnalytical Method
Purity (Post-Chromatography) >95%HPLC, ¹H NMR
Molecular Weight ~597.7 g/mol Mass Spectrometry
Polydispersity Index (PDI) <1.05GPC/SEC

III. Characterization and Quality Control: The Pillars of Trustworthiness

Thorough characterization of the final N3-PEG10-Tos product is non-negotiable. This not only confirms the identity and purity of the compound but also ensures its suitability for subsequent applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the workhorse for structural confirmation. Key signals to look for include the aromatic protons of the tosyl group (typically in the range of 7.3-7.8 ppm), the methyl protons of the tosyl group (~2.4 ppm), the methylene protons adjacent to the azide group (~3.4 ppm), and the characteristic repeating ethylene glycol units (~3.6 ppm).[9][10] The integration of these signals can be used to confirm the degree of functionalization.

    • ¹³C NMR: This provides complementary structural information, with a characteristic signal for the carbon atom attached to the azide group appearing around 50-51 ppm.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of the azide group is unequivocally confirmed by a strong, sharp absorption band in the region of 2100 cm⁻¹.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or MALDI-TOF MS can be used to confirm the exact molecular weight of the N3-PEG10-Tos.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for assessing the purity of the final product. Due to the lack of a strong chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are often employed.[5][11]

IV. Visualizing the Process: Diagrams for Clarity

Synthesis_Workflow Start Decaethylene Glycol (HO-PEG10-OH) Step1 Monotosylation (TsCl, Ag2O, KI) Start->Step1 Intermediate HO-PEG10-Tos Step1->Intermediate Step2 Azidation (NaN3, DMF) Intermediate->Step2 Crude Crude N3-PEG10-Tos Step2->Crude Purification Purification (Column Chromatography) Crude->Purification Final Pure N3-PEG10-Tos Purification->Final

Caption: Synthetic workflow for N3-PEG10-Tos.

Purification_Logic Crude_Product Crude N3-PEG10-Tos Extraction Liquid-Liquid Extraction Crude_Product->Extraction Remove salts & DMF Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography Separate PEG species Characterization Characterization (NMR, MS, FTIR, HPLC) Column_Chromatography->Characterization Verify purity & identity Pure_Product High-Purity N3-PEG10-Tos Characterization->Pure_Product

Caption: Purification and characterization flowchart.

V. Conclusion: Empowering Innovation Through a Well-Defined Linker

The synthesis and purification of N3-PEG10-Tos, while requiring careful execution and attention to detail, is a robust and reproducible process. By understanding the chemical principles behind each step and employing a rigorous purification and characterization strategy, researchers can confidently produce this versatile linker in high purity. The availability of well-defined N3-PEG10-Tos is a critical enabler for the development of next-generation drug delivery systems, targeted therapeutics, and advanced biomaterials, ultimately accelerating the pace of innovation in the life sciences.

References

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]

  • Stepwise PEG synthesis featuring deprotection and coupling in one pot. PMC. [Link]

  • PEG10-Tos, CAS 62573-11-9. AxisPharm. [Link]

  • Synthesis of a PEG-6 moiety from commercial low-cost chemicals.
  • Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. [Link]

  • Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. ACS Publications. [Link]

  • Tosylation of alcohols.
  • Chromatography of PEG containing compounds. Reddit. [Link]

  • Tosylation of poly(ethylene glycol). Reddit. [Link]

  • Cavity Click Chemistry: Cavity-Catalyzed Azide–Alkyne Cycloaddition. ACS Publications. [Link]

  • Figure S7. 1 H-NMR of α -azide- ω -tosyl PEG in DMSO. ResearchGate. [Link]

  • HILIC HPLC Separation of Polyethylene Glycol (PEG). SIELC Technologies. [Link]

  • PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9. PubMed. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. [Link]

  • Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Polymer Chemistry (RSC Publishing). [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. [Link]

  • Tips & Tricks: Trouble Analyzing PEGs?. LCGC International. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Tosylate PEG, Tos PEG, Ts PEG. AxisPharm. [Link]

  • Synthesis and facile end‐group quantification of functionalized PEG azides. PMC. [Link]

  • ¹H NMR spectra of (a) N3-PEG-b-PFBEMA and (b) N3-PEG-b-(PFBEMA-DOX) (solvent). ResearchGate. [Link]

  • Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. ACS Publications. [Link]

Sources

Exploratory

Technical Guide: N3-PEG10-Tos Mechanism of Action &amp; Application

This technical guide details the mechanism of action, chemical reactivity, and experimental application of N3-PEG10-Tos (Azido-PEG10-Tosylate), a heterobifunctional crosslinker critical in the development of PROTACs, Ant...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, chemical reactivity, and experimental application of N3-PEG10-Tos (Azido-PEG10-Tosylate), a heterobifunctional crosslinker critical in the development of PROTACs, Antibody-Drug Conjugates (ADCs), and advanced bioconjugation systems.

Executive Summary: The Heterobifunctional Advantage

N3-PEG10-Tos is a specialized chemical linker designed for "Click-and-Conjugate" strategies. Its utility stems from its dual-reactivity profile, allowing researchers to bridge two distinct molecular entities (e.g., an E3 ligase ligand and a target protein ligand) with precise spatial control.

  • The "Tos" (Tosylate) End: A highly reactive electrophile driven by nucleophilic substitution (

    
    ).[1] It serves as the primary attachment point for amine- or thiol-containing ligands.
    
  • The "N3" (Azide) End: A bioorthogonal handle that remains inert during the initial substitution but reacts rapidly via Click Chemistry (CuAAC or SPAAC) in the secondary assembly phase.

  • The "PEG10" Spacer: A 10-unit polyethylene glycol chain that provides water solubility, reduces steric hindrance, and improves the pharmacokinetic (PK) profile of the final construct.

Mechanism of Action: The Dual-Reactivity Engine

Phase 1: The Tosylate Leaving Group ( Electrophile)

The tosylate group (p-toluenesulfonate) is the "active" end of the molecule in the first stage of synthesis. It is an excellent leaving group due to the resonance stabilization of the sulfonate anion upon displacement.

  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • The Driver: A nucleophile (typically a primary amine

    
     or thiol 
    
    
    
    on a ligand) attacks the carbon alpha to the tosylate oxygen.
  • The Outcome: The tosylate anion (

    
    ) is expelled, and a stable covalent bond (C-N or C-S) is formed between the PEG linker and the ligand.
    
  • Critical Constraint: The reaction requires a polar aprotic solvent (e.g., DMSO, DMF) and a non-nucleophilic base (e.g., DIPEA) to scavenge the generated proton.

Phase 2: The Azide Handle (Bioorthogonal Ligation)

Once the ligand is attached to the PEG chain, the azide group (


) serves as a "dormant" handle. It does not react with amines, alcohols, or carboxylic acids, allowing for purification of the intermediate.
  • Mechanism A (CuAAC): Copper-Catalyzed Azide-Alkyne Cycloaddition.[2][3] The azide reacts with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This is the "gold standard" for in vitro synthesis due to its speed and specificity.

  • Mechanism B (SPAAC): Strain-Promoted Alkyne-Azide Cycloaddition.[2][3] The azide reacts with a strained cyclooctyne (e.g., DBCO, BCN).[4] This is copper-free and ideal for live-cell applications or when copper toxicity is a concern.

Visualization of Reaction Pathways

The following diagram illustrates the sequential conjugation workflow, transforming the raw linker into a functional PROTAC or conjugate.

ReactionPathway cluster_0 Phase 1: Substitution cluster_1 Phase 2: Ligation Linker N3-PEG10-Tos (The Reagent) Intermediate Intermediate Conjugate (N3-PEG10-Ligand) Linker->Intermediate Tosylate Displacement (-TsOH) Ligand Ligand-NH2 (Nucleophile) Ligand->Linker SN2 Attack (Basic pH, 25-40°C) Final Final PROTAC/ADC (Ligand-PEG-Triazole-Warhead) Intermediate->Final Click Reaction (CuAAC or SPAAC) Warhead Alkyne-Warhead (Click Partner) Warhead->Final Cycloaddition

Caption: Sequential workflow showing the displacement of the Tosylate group followed by the Click Chemistry ligation of the Azide group.

Experimental Protocol: Synthesis of N3-PEG10-Ligand

Objective: To conjugate a primary amine-containing ligand (e.g., Thalidomide derivative or antibody lysine) to N3-PEG10-Tos.

Reagents Required[3][4][5][6][7][8][9][10][11]
  • N3-PEG10-Tos (1.2 - 1.5 equivalents relative to ligand)

  • Ligand-NH2 (1.0 equivalent)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    )
    
  • Solvent: Anhydrous DMF or DMSO (Critical: Water causes tosylate hydrolysis)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of the amine-ligand in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add 2.0 - 3.0 eq of DIPEA to the ligand solution. Stir for 10 minutes to ensure the amine is deprotonated (free base form).

  • Addition: Dissolve 1.2 eq of N3-PEG10-Tos in a minimal volume of DMF. Add this dropwise to the ligand solution.

    • Note: Using a slight excess of the linker ensures complete consumption of the valuable ligand.

  • Incubation: Stir the reaction at 40°C - 60°C for 12-24 hours.

    • Monitoring: Track progress via LC-MS.[1] Look for the disappearance of the ligand mass and the appearance of [Ligand + PEG10-N3] mass.

  • Workup:

    • Dilute with ethyl acetate and wash with water/brine to remove DMF and unreacted PEG species (if water-soluble).

    • Alternatively, for small scales, purify directly via Preparative HPLC (C18 column, Acetonitrile/Water gradient).

  • Storage: The resulting N3-PEG10-Ligand is stable at -20°C. Avoid prolonged exposure to light (azide sensitivity).

Strategic Application: PROTAC Design

In PROTAC (Proteolysis Targeting Chimera) development, the linker length and composition are determinants of degradation efficiency.

  • Why PEG10?

    • Length: A PEG10 unit is approximately 35-40 Å long. This length is often chosen to span deep binding pockets or to induce a specific "hook" conformation between the E3 ligase and the Protein of Interest (POI).

    • Solubility: Long hydrophobic linkers (alkyl chains) often lead to precipitation. The hydrophilic PEG10 counteracts the hydrophobicity of the warheads, improving cell permeability and bioavailability.

PROTAC Architecture Diagram

PROTAC_Architecture cluster_effect Ternary Complex Formation E3 E3 Ligase Ligand (e.g., Thalidomide) Linker PEG10 Spacer (Solubility & Reach) E3->Linker Formed via Tosylate Displacement POI Target Protein Ligand (e.g., JQ1) Linker->POI Formed via Click Chemistry

Caption: N3-PEG10-Tos acts as the structural bridge, enabling the formation of the ternary complex required for ubiquitination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of TosylateEnsure solvent is anhydrous . Tosylates hydrolyze to alcohols (R-OH) in the presence of water and heat.
No Reaction Amine is protonatedEnsure pH is basic (8.0-9.5). Use DIPEA or

. If the amine is a salt (e.g., HCl salt), add extra base.
Side Products Elimination ReactionHigh temperatures (>80°C) can cause elimination of the tosylate to form an alkene. Keep temp < 60°C.
Copper Toxicity CuAAC CatalystIf cells are dying during assays, switch to SPAAC (Copper-free) using DBCO-alkynes, or use Copper chelators (THPTA).

References

  • MedChemExpress. Azido-PEG10-acid | PROTAC Linker. Retrieved from

  • BOC Sciences. Tosylate-PEG-Tosylate Mechanism and Application. Retrieved from

  • Creative PEGWorks. Types of Click Chemistry Reagents: Azides and Tosylates. Retrieved from

  • National Institutes of Health (PMC). Click chemistry in the development of PROTACs. Retrieved from

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions with Tos-PEG. Retrieved from

Sources

Foundational

Technical Guide: Physicochemical Properties and Application of Azide-PEG-Tosylate Linkers

Executive Summary This technical guide provides a comprehensive analysis of Azide-PEG-Tosylate ( -PEG-OTs) , a heterobifunctional crosslinker critical in bioconjugation and drug delivery systems. Unlike homobifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Azide-PEG-Tosylate (


-PEG-OTs) , a heterobifunctional crosslinker critical in bioconjugation and drug delivery systems. Unlike homobifunctional linkers, this molecule enables orthogonal conjugation : the tosylate group undergoes nucleophilic substitution (

) with amines or thiols, while the azide group remains inert until activated for bioorthogonal "Click" chemistry (CuAAC or SPAAC). This guide details the physicochemical constraints, stability profiles, and validated protocols necessary for high-yield conjugation, specifically addressing the solubility challenges and hydrolytic susceptibility of the tosylate moiety.

Molecular Architecture & Physicochemical Fundamentals

The utility of Azide-PEG-Tosylate lies in its structural duality. It combines a hydrophilic Polyethylene Glycol (PEG) spacer with two distinct reactive termini.[1][2]

Structural Components[1][3][4][5][6]
  • Azide (

    
    ):  A bioorthogonal handle stable to most physiological conditions (pH, temperature, nucleophiles). It reacts specifically with alkynes.
    
  • PEG Spacer (

    
    :  Provides water solubility, reduces immunogenicity (stealth effect), and increases hydrodynamic volume.
    
  • Tosylate (

    
    ):  The 
    
    
    
    -toluenesulfonate group is a potent leaving group, activated for nucleophilic attack by amines (
    
    
    ) or thiols (
    
    
    ).
Physicochemical Properties Matrix[4]
PropertyCharacteristicsImpact on Experimental Design
Solubility (Organic) High (DCM, DMF, DMSO, THF)Ideal for synthesis and purification steps.
Solubility (Aqueous) Molecular Weight DependentLow MW (<1 kDa) is amphiphilic; High MW (>2 kDa) is highly water-soluble.
Leaving Group Ability Good (

of conjugate acid ~ -2.8)
Less reactive than Triflate/Mesylate but more stable; requires basic pH (8.5–9.5) for efficient amine conjugation.
Hydrolytic Stability Moisture Sensitive (Tosylate)Critical: Tosylates hydrolyze to alcohols in water. Store under Argon/Nitrogen at -20°C.
Thermal Stability ModerateStable up to ~40°C. Avoid high heat which may decompose the azide (explosive risk in low MW/high density).

Orthogonal Reactivity Profiles

The core value of this linker is its ability to facilitate sequential, non-interfering reactions.

The Tosylate Mechanism ( )

The tosylate group functions as a leaving group. In the presence of a nucleophile (Nu:), the reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Kinetics: Second-order. Rate depends on concentrations of both the linker and the nucleophile.

  • Sterics: Highly sensitive to steric hindrance. Primary amines react faster than secondary amines.

  • Competition: Hydroxyl ions (

    
    ) in aqueous buffers compete with the target nucleophile, leading to hydrolysis (waste). Expert Insight:  Use a high concentration of the target nucleophile and maintain pH 8.5–9.5 to favor substitution over hydrolysis.
    
The Azide Mechanism (Click Chemistry)

The azide group is chemically inert to the conditions used for tosylate displacement. It is activated only by:

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Fast, but copper is cytotoxic.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Copper-free, using cyclooctynes (e.g., DBCO). Ideal for live-cell applications.

Reaction Workflow Diagram

The following diagram illustrates the sequential conjugation logic, emphasizing the orthogonality.

ReactionPathway cluster_0 Phase 1: Substitution cluster_1 Phase 2: Bioorthogonal Click Linker Azide-PEG-Tosylate (Starting Material) Inter Intermediate Conjugate (Azide-PEG-Molecule A) Linker->Inter Step 1: Nucleophilic Substitution (pH 9.0, 37°C) Waste Byproduct: p-Toluenesulfonic Acid Linker->Waste Nu Target Molecule A (Amine/Thiol) Nu->Inter Final Final Conjugate (A-PEG-Triazole-B) Inter->Final Step 2: Click Chemistry (CuAAC or SPAAC) Alkyne Target Molecule B (Alkyne/DBCO) Alkyne->Final

Caption: Sequential conjugation workflow. Step 1 utilizes the leaving group ability of Tosylate.[] Step 2 utilizes the bioorthogonal Azide.

Experimental Protocols

Handling and Storage (Pre-Experiment)
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent moisture condensation, which degrades the tosylate.

  • Solvent Choice: Use anhydrous DMF or DMSO for stock solutions. Avoid protic solvents (methanol/water) for long-term storage of the linker.

Protocol: Amine Conjugation (Step 1)

This protocol describes conjugating a protein or small molecule amine to the Tosylate end.

Reagents:

  • Azide-PEG-Tosylate[4][5]

  • Target Amine (Protein/Peptide)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate/Carbonate, pH 9.0 (Avoid Tris or Glycine buffers as they contain competing amines).

Procedure:

  • Preparation: Dissolve the Target Amine in Conjugation Buffer (5–10 mg/mL).

  • Linker Addition: Dissolve Azide-PEG-Tosylate in anhydrous DMSO. Add to the protein solution.

    • Molar Ratio: Use 10–50x molar excess of linker over protein to drive the reaction and overcome hydrolysis.

    • Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 37°C for 6–12 hours or Room Temperature (RT) for 24 hours.

    • Note: Tosylate is less reactive than NHS esters; it requires longer times or higher pH/temperature.

  • Stop Point: The reaction can be held at 4°C overnight if necessary, though hydrolysis of excess linker will continue.

  • Purification: Remove excess hydrolyzed linker and byproducts via Desalting Column (Zeba Spin) or Dialysis against PBS (pH 7.4).

    • Validation: The resulting product is Azide-PEG-Protein .

Protocol: Click Reaction (Step 2 - SPAAC)

This step reacts the Azide-PEG-Protein with a DBCO-functionalized payload.

Procedure:

  • Mixing: Add DBCO-Payload (1.5x molar excess relative to Azide content) to the Azide-PEG-Protein solution.

  • Incubation: Incubate at RT for 2–4 hours or 4°C overnight. No catalyst required.

  • Purification: Size Exclusion Chromatography (SEC) to remove unreacted DBCO-payload.

Quality Control & Characterization

Validating the integrity of the linker and the conjugate is non-negotiable.

QC Workflow

QC_Workflow cluster_tests Analytical Methods Sample Synthesized Conjugate NMR 1H NMR (Quantify PEG/Tosylate Ratio) Sample->NMR Structure MS MALDI-TOF / ESI-MS (Mass Verification) Sample->MS Identity HPLC RP-HPLC / SEC (Purity & Aggregation) Sample->HPLC Purity Decision Pass/Fail Criteria: >90% Substitution <5% Hydrolysis NMR->Decision Integration Check

Caption: Analytical workflow for validating Azide-PEG-Tosylate conjugates. NMR is the gold standard for substitution efficiency.

Key Analytical Signatures
  • 
    H NMR (DMSO-
    
    
    
    or CDCl
    
    
    ):
    • PEG Backbone: Strong singlet at

      
       ppm.
      
    • Tosylate Aromatic: Two doublets at

      
       and 
      
      
      
      ppm.
    • Tosylate Methyl: Singlet at

      
       ppm.
      
    • Azide Alpha-Methylene: Triplet at

      
       ppm.
      
    • Self-Validation: Calculate the ratio of Aromatic protons (4H) to PEG protons to determine the number of PEG units and ensure the Tosylate group is intact (hydrolysis leads to a shift in the alpha-methylene signal).

  • IR Spectroscopy:

    • Azide Stretch: Distinctive strong peak at

      
      .
      
    • Sulfonate: Peaks at

      
       and 
      
      
      
      .

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials. Link

  • Lévesque, S. G., et al. (2020). Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. Polymers (Basel). Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link

  • BroadPharm. (n.d.). PEG Linkers & Click Chemistry Reagents Technical Guide. Link

Sources

Exploratory

Technical Guide: Stability, Storage, and Handling of N3-PEG10-Tos

Executive Summary N3-PEG10-Tos (Azido-PEG10-Tosylate) is a heterobifunctional crosslinker utilized for high-precision bioconjugation. Its utility lies in its dual reactivity: the Azide ( ) group enables bio-orthogonal "C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N3-PEG10-Tos (Azido-PEG10-Tosylate) is a heterobifunctional crosslinker utilized for high-precision bioconjugation. Its utility lies in its dual reactivity: the Azide (


)  group enables bio-orthogonal "Click" chemistry, while the Tosylate (

)
group serves as a highly reactive electrophile for nucleophilic substitution.

However, this dual functionality creates a stability paradox. The tosylate group is inherently prone to hydrolysis, a process accelerated by the hygroscopic nature of the polyethylene glycol (PEG) linker. This guide provides a scientifically grounded protocol to maximize the half-life and reactive integrity of N3-PEG10-Tos.

Molecular Architecture & Reactivity Profile

To understand the storage requirements, one must first understand the molecule's structural vulnerabilities.

ComponentFunctionStability RiskCritical Factor
Azide (

)
Click Chemistry Handle (CuAAC/SPAAC)Moderate. Light & Shock sensitive.[1]UV Light / Heat. Stable at ambient temp if dark, but degrades under UV.
PEG

Linker
Solubility & Spacing (approx. 40 Å)High. Hygroscopic.Moisture. Absorbs atmospheric water, catalyzing Tos hydrolysis.
Tosylate (

)
Leaving Group (

reactions)
Low (Critical Failure Point). Hydrolysis. Rapidly degrades to alcohol in the presence of water/moisture.
The Critical Failure Mode: Tosylate Hydrolysis

The primary reason for batch failure in N3-PEG10-Tos is not azide decomposition, but tosylate hydrolysis . The tosylate anion (


) is an excellent leaving group.[2] In the presence of trace moisture, water acts as a nucleophile, displacing the tosylate and converting the reactive linker into an inert alcohol (

).

Mechanism:



Note: The byproduct, p-Toluenesulfonic acid (TsOH), is a strong acid. Its accumulation lowers the pH of the sample, potentially autocatalyzing further degradation of the PEG backbone or affecting the azide.

Degradation Pathways Visualization

The following diagram illustrates the competing degradation pathways that storage conditions must prevent.

DegradationPathways cluster_prevention Prevention Strategy Start N3-PEG10-Tos (Active Reagent) Hydrolysis Hydrolysis (Moisture Driven) Start->Hydrolysis + H2O PhotoDecomp Photolysis (UV Light Driven) Start->PhotoDecomp + hν (UV) Product_OH N3-PEG10-OH (Inert Alcohol) + TsOH (Acid) Hydrolysis->Product_OH Product_Nitrene Nitrene Radical (Uncontrolled Insertion) PhotoDecomp->Product_Nitrene Desiccant Desiccant/Inert Gas AmberVial Amber Vial

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most common storage failure mode.

Storage Protocol (The "Gold Standard")

This protocol ensures a shelf life of >12 months. Deviating from this significantly increases the rate of hydrolysis.

Long-Term Storage (> 1 Month)
  • Temperature: Store at -20°C . For archival storage (>1 year), -80°C is preferred but not strictly necessary if moisture is controlled.

  • Atmosphere: The vial must be backfilled with Argon or Nitrogen . Oxygen is less of a concern than humidity, but inert gas displaces moist air.

  • Container:

    • Use Amber glass vials with PTFE-lined screw caps.

    • Seal the cap with Parafilm to prevent gas exchange.

    • Place the vial inside a secondary container (e.g., a sealed bag or jar) containing active desiccant (silica gel or Drierite).

Short-Term Storage (< 1 Month)
  • Can be stored at 4°C (refrigerator) if kept dry.

  • Never store in water or aqueous buffers.

  • Never store in protic solvents (Methanol, Ethanol).

Handling & Solubilization Workflow

The moment you remove the reagent from the freezer is the most critical point for introducing moisture.

The "Warm-Up" Rule (Critical)

Do not open the vial immediately after removing it from the freezer. Cold glass causes atmospheric moisture to condense instantly on the reagent. Since PEG is hygroscopic, it will pull this water into the matrix, initiating hydrolysis.

Correct Workflow:

  • Remove vial from -20°C storage.

  • Place in a desiccator or on the benchtop.

  • Allow to equilibrate to room temperature (approx. 30 minutes).

  • Wipe the outside of the vial to remove condensation before opening.

Solubilization
  • Preferred Solvents: Anhydrous DMSO, Anhydrous DMF, Anhydrous DCM.

  • Avoid: Water, Methanol, Ethanol (unless using immediately for reaction).

  • Stock Solutions: If making a stock solution, use anhydrous DMSO. Store the stock in single-use aliquots at -20°C to avoid freeze-thaw cycles.

HandlingWorkflow Step1 Remove from -20°C Step2 Equilibrate to RT (30 mins) *DO NOT OPEN* Step1->Step2 Step3 Wipe Condensation Step2->Step3 Step4 Open in Inert Atmosphere (Glovebox or N2 stream) Step3->Step4 Step5 Dissolve in Anhydrous Solvent (DMSO/DMF) Step4->Step5

Figure 2: Safe handling workflow to prevent condensation-induced hydrolysis.

Quality Control & Troubleshooting

Before committing valuable protein or drug payloads to a reaction, validate the integrity of the N3-PEG10-Tos.

NMR Validation ( H-NMR)

NMR is the only reliable way to distinguish between the active Tosylate and the hydrolyzed Alcohol.

  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Diagnostic Peaks:

    • Tosylate Aromatics: Look for two doublets (AA'XX' system) around 7.4 ppm and 7.8 ppm .

    • Methyl Group (Tos): A sharp singlet at ~2.45 ppm .

    • PEG Backbone: A large multiplet at 3.6 ppm .

  • Failure Indicator: If the aromatic doublets and the methyl singlet are absent or significantly diminished relative to the PEG backbone integral, the Tosylate has hydrolyzed.

Mass Spectrometry (LC-MS)
  • N3-PEG10-Tos: Look for

    
     or 
    
    
    
    .
  • Hydrolyzed (N3-PEG10-OH): Mass will be lower by approximately 154 Da (Loss of Tosyl group, gain of H).

References

  • Click Chemistry Tools. General Storage Guidelines for Azide and Alkyne Reagents.[Link]

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity.[Link]

  • National Institutes of Health (NIH). Stability of Organic Azides and Click Chemistry Reagents.[Link]

Sources

Protocols & Analytical Methods

Method

N3-PEG10-Tos bioconjugation protocol for proteins

Application Note: High-Stability Site-Selective Protein Functionalization using N3-PEG10-Tos Executive Summary This guide details the protocol for conjugating proteins using N3-PEG10-Tos , a heterobifunctional linker fea...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Stability Site-Selective Protein Functionalization using N3-PEG10-Tos

Executive Summary

This guide details the protocol for conjugating proteins using N3-PEG10-Tos , a heterobifunctional linker featuring an azide (


) group for bioorthogonal click chemistry and a tosylate (Tos) group for nucleophilic substitution.

While Maleimide-thiol chemistry is the industry standard for cysteine conjugation, it suffers from reversibility (retro-Michael addition) in plasma, leading to premature drug release. The Tosylate moiety offers a superior alternative for critical applications: it reacts with thiols to form a non-cleavable thioether bond , providing exceptional stability for Antibody-Drug Conjugates (ADCs) and therapeutic proteins.

Key Advantages:

  • Hyper-Stability: Eliminates the retro-Michael instability associated with succinimidyl thioethers (Maleimides).

  • Solubility: The PEG10 spacer (

    
    40 Å) prevents aggregation of hydrophobic payloads.
    
  • Versatility: The Azide handle enables copper-free (SPAAC) or copper-catalyzed (CuAAC) conjugation to any alkyne-modified payload.

Mechanism of Action

The conjugation proceeds via a two-step "Label-then-Click" strategy:

  • Step 1: Nucleophilic Substitution (

    
    ).  The protein's free cysteine thiolate (
    
    
    
    ) attacks the carbon adjacent to the tosylate group, displacing the tosylate. This requires a basic pH (8.5–9.0) to ensure the cysteine is deprotonated.[1]
  • Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The installed azide reacts with a DBCO-functionalized payload to form a stable triazole ring.

Chemical Logic:



Critical Experimental Parameters

ParameterRecommendationScientific Rationale
Buffer pH 8.5 – 9.0 Critical. Cysteine (

) must be deprotonated to the thiolate form (

) to act as a strong enough nucleophile to displace the tosylate.
Buffer Composition Borate or CarbonateAvoid primary amines (Tris, Glycine) which could compete at high pH/temperature, though thiols are kinetically preferred.
Temperature 25°C to 37°CThe

reaction with tosylate is significantly slower than maleimide addition. Heat drives the reaction to completion.
Reaction Time 12 – 24 HoursRequired due to the lower leaving group ability of tosylate compared to halides or NHS esters.
Stoichiometry 10–20x Molar ExcessHigh excess drives the slow kinetics; unreacted reagent is easily removed via desalting.

Detailed Protocol

Phase A: Preparation of N3-PEG10-Tos Stock
  • Reagent: N3-PEG10-Tos (MW

    
     600-800 Da, depending on exact structure).
    
  • Solvent: Anhydrous DMSO or DMF.

  • Protocol: Dissolve reagent to a concentration of 50 mM .

    • Note: Tosylates are moisture sensitive over long storage but stable in solution for days if kept dry.

Phase B: Protein Reduction (Conditioning)
  • Goal: Ensure cysteines are reduced and available for reaction.

  • Reagent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

  • Dilute protein to 1–5 mg/mL in Modification Buffer (100 mM Sodium Borate, 150 mM NaCl, 5 mM EDTA, pH 9.0).

  • Add TCEP to a final concentration of 2–5 mM (approx. 5–10x excess over disulfides).

  • Incubate for 30 minutes at Room Temperature (RT).

    • Expert Tip: Unlike DTT, TCEP does not need to be removed before adding the tosylate, as it does not contain a competing thiol.

Phase C: Alkylation (The Tosylate Reaction)
  • Add the N3-PEG10-Tos stock to the reduced protein solution.

    • Target: 20-fold molar excess over protein thiols.

    • Solvent Limit: Ensure final DMSO/DMF concentration is

      
       to prevent protein denaturation.
      
  • Incubate: Seal the tube under nitrogen (optional but recommended) and incubate at 37°C for 16–24 hours with gentle agitation.

    • Why so long? The high stability of the final bond comes at the cost of slower formation kinetics.

  • Quench: Optional. Add excess thiol (e.g., 5 mM 2-Mercaptoethanol) to consume unreacted tosylate if immediate purification isn't possible.

Phase D: Purification (Critical)

Remove unreacted N3-PEG10-Tos before the Click reaction to avoid labeling the payload non-specifically.

  • Method: Zeba Spin Desalting Columns (7K MWCO) or Dialysis into Click Buffer (PBS, pH 7.4).

  • Validation: Verify protein recovery via A280.

Phase E: The Click Reaction (SPAAC)
  • Add DBCO-Payload (e.g., DBCO-Fluorophore or DBCO-Drug) to the Azide-labeled protein.

    • Stoichiometry: 2–5x molar excess relative to the initial azide input (or estimated substitution).

  • Incubate at RT for 2–4 hours or 4°C overnight.

  • Final Polish: Remove excess DBCO-Payload using size-exclusion chromatography (SEC) or extensive dialysis.

Workflow Visualization

Bioconjugation_Workflow cluster_QC QC Checkpoints Start Native Protein (Disulfide/Free Cys) Reduction Step 1: Reduction (TCEP, pH 9.0) Start->Reduction Expose Thiols Alkylation Step 2: Alkylation (+ N3-PEG10-Tos, 37°C, 16h) Reduction->Alkylation Activate Nucleophile (RS-) QC1 Ellman's Assay (Verify free thiols) Reduction->QC1 Purify1 Purification 1 (Remove excess Tosylate) Alkylation->Purify1 Remove Small Molecules Click Step 3: Click Reaction (+ DBCO-Payload, pH 7.4) Purify1->Click Bioorthogonal Coupling QC2 Mass Spec (MALDI/ESI) (Confirm +MW of PEG-Azide) Purify1->QC2 Final Final Conjugate (Stable Thioether Linkage) Click->Final SEC / Dialysis

Figure 1: Step-by-step workflow for N3-PEG10-Tos conjugation, highlighting the critical intermediate purification and QC steps.

Quality Control & Troubleshooting

Validation Methods
  • Mass Spectrometry (Intact Protein):

    • Look for a mass shift of

      
       MW of N3-PEG10-Tos (approx 600-800 Da) per cysteine.
      
    • Success Criteria: Disappearance of the native protein peak.

  • SDS-PAGE:

    • Run reducing SDS-PAGE. The bond is a thioether , so it is stable in DTT/BME.

    • If the payload is fluorescent, image the gel before staining to confirm covalent attachment.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conjugation Yield pH too lowThe reaction is pH-dependent. Ensure pH is >8.5 to drive the

attack.
Precipitation Hydrophobic Payload or Over-labelingThe PEG10 spacer usually prevents this. If occurring, reduce the molar excess of the reagent or add 0.05% Tween-20.
No Click Reaction Azide degradation or Steric hindranceEnsure the intermediate was not exposed to reducing agents after purification (Azides are generally stable, but TCEP at high temp can reduce azides to amines). Remove TCEP before long-term storage of the azide-intermediate.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. Link (Contextualizing the need for stable alternatives to maleimides).

  • BroadPharm. (n.d.).[2] "PEG Linkers & Click Chemistry Reagents." Link (Source for reagent physicochemical properties and solubility data).

  • Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition, 50(41), 9616-9641. Link (Authoritative review on Azide-Alkyne Click Chemistry).

Sources

Application

Application Note: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using N3-PEG10-Tos

Abstract This guide details the strategic application of N3-PEG10-Tos (Azido-PEG10-Tosylate), a heterobifunctional crosslinker designed for modular bioconjugation. Unlike standard NHS-ester or Maleimide linkers, the Tosy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of N3-PEG10-Tos (Azido-PEG10-Tosylate), a heterobifunctional crosslinker designed for modular bioconjugation. Unlike standard NHS-ester or Maleimide linkers, the Tosylate (Tos) group offers a unique reactivity profile suitable for the stable alkylation of nucleophiles (amines, hydroxyls, thiols) on small molecules or surfaces, while the Azide (


) terminus enables bioorthogonal ligation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This protocol bridges synthetic organic chemistry and chemical biology, enabling the conversion of nucleophilic targets into "click-ready" moieties without the cytotoxicity associated with copper-catalyzed methods.[1]

Reagent Profile: N3-PEG10-Tos

The N3-PEG10-Tos linker is defined by its dual-reactivity and hydrophilic spacer. The PEG10 (decaethylene glycol) chain provides a spacer length of approximately ~40 Å, critical for maintaining solubility and minimizing steric hindrance between conjugated biomolecules.

PropertySpecification
Chemical Name Azido-PEG10-Tosylate
Reactive Group A Tosylate (Tos): Leaving group for Nucleophilic Substitution (

). Reacts with primary amines (

), hydroxyls (

), and thiols (

).
Reactive Group B Azide (

):
Bioorthogonal partner for Cyclooctynes (DBCO, BCN). Reacts via SPAAC.
Spacer PEG10: Hydrophilic, flexible, non-immunogenic. Increases water solubility of hydrophobic payloads.[2][3]
Molecular Weight ~650–700 Da (varies slightly by manufacturer synthesis)
Solubility Soluble in DMSO, DMF, DCM, Methanol, Water.

Mechanism of Action

The workflow utilizes a two-step "Install-then-Click" strategy.

Step 1: Nucleophilic Substitution (The "Install")

The Tosylate group functions as an excellent leaving group.[4] In the presence of a base, a nucleophile on the Target Molecule attacks the carbon alpha to the tosylate, displacing it. This creates a stable alkyl bond (secondary amine, ether, or thioether), which is chemically more robust than the amide or thioether bonds formed by NHS or Maleimide chemistries respectively.

Step 2: SPAAC Ligation (The "Click")

The installed Azide group reacts with a strained cyclooctyne (e.g., DBCO) on the secondary molecule. The ring strain of the cyclooctyne (~18 kcal/mol) drives the reaction forward without the need for a copper catalyst (


), preventing oxidative damage to proteins or cytotoxicity in live cells.

SPAAC_Workflow Target Target Molecule (Nucleophile: -NH2, -OH, -SH) Intermediate Target-PEG10-N3 (Click-Ready) Target->Intermediate Step 1: SN2 Alkylation (Base, Heat) Linker N3-PEG10-Tos (Reagent) Linker->Intermediate Conjugate Final Conjugate (Stable Triazole Linkage) Intermediate->Conjugate Step 2: SPAAC (No Copper, RT) Biomolecule Biomolecule-DBCO (Antibody/Protein) Biomolecule->Conjugate

Figure 1: The two-stage conjugation workflow. Step 1 functionalizes the target with an azide; Step 2 ligates it to a DBCO-modified biomolecule.

Experimental Protocols

Phase A: Functionalization of Small Molecule/Surface (Tosylate Displacement)

Objective: To attach the PEG10-N3 linker to a drug or surface containing a nucleophile.

Materials:

  • Target Molecule (containing primary amine, hydroxyl, or thiol).

  • N3-PEG10-Tos (1.2 – 1.5 molar equivalents).

  • Solvent: Anhydrous DMF or DMSO (critical to avoid hydrolysis of Tosylate).

  • Base: DIPEA (Diisopropylethylamine) or

    
     (Potassium Carbonate).
    

Protocol:

  • Dissolution: Dissolve the Target Molecule in anhydrous DMF/DMSO to a concentration of 10–50 mM.

  • Activation: Add 2.0 equivalents of Base (DIPEA) to deprotonate the nucleophile.

  • Addition: Add 1.2 equivalents of N3-PEG10-Tos .

    • Note: If the target is valuable, use excess Linker to drive completion. If the Linker is the limiting reagent, use excess Target.

  • Incubation:

    • Amines: Stir at Room Temperature (RT) for 4–12 hours.

    • Hydroxyls/Thiols: May require heating to 40–60°C for 2–6 hours due to lower nucleophilicity or steric hindrance.

  • Purification:

    • Small Molecules: Purify via HPLC or Flash Chromatography to remove excess linker and tosylate salts.

    • Surfaces: Wash extensively with DMF followed by Methanol/Water.

  • Validation: Verify the mass shift (+ Mass of PEG10-N3 minus Tosylate) via LC-MS.

Phase B: SPAAC Conjugation (The Click Reaction)

Objective: To conjugate the Azide-functionalized target to a DBCO-labeled protein.

Materials:

  • Target-PEG10-N3 (from Phase A).

  • Protein-DBCO (e.g., Antibody conjugated with DBCO-NHS).

  • Buffer: PBS pH 7.4 (or any physiological buffer; SPAAC is pH insensitive).

Protocol:

  • Preparation: Dissolve Target-PEG10-N3 in water or DMSO (if insoluble in water). Ensure the final organic solvent concentration in the protein mixture is <10% to prevent denaturation.

  • Mixing: Mix Protein-DBCO with 2–5 molar equivalents of Target-PEG10-N3.

    • Why excess? SPAAC kinetics (

      
      ) are slower than CuAAC. Excess azide ensures the reaction proceeds to completion within a reasonable timeframe.
      
  • Incubation: Incubate at RT for 4–16 hours or at 4°C overnight. Agitate gently.

  • Quenching (Optional): Add excess free Sodium Azide or Azido-PEG-Amine to react with any remaining DBCO sites if downstream specificity is critical.

  • Purification: Remove unreacted Target-PEG10-N3 using Size Exclusion Chromatography (SEC) or Desalting Columns (MWCO 7kDa).

  • Storage: Store the conjugate at 4°C (short term) or -20°C (long term) in appropriate buffer.

Critical Technical Considerations

Stability of the Tosylate

The Tosylate group is susceptible to hydrolysis in the presence of water and heat. Always use anhydrous solvents (DMF/DMSO) for the initial alkylation step (Phase A). Once the Azide is installed, the molecule is stable in aqueous buffers.

Kinetic Bottlenecks

SPAAC is slower than Copper-Catalyzed Click (CuAAC).

  • CuAAC Rate:

    
    
    
  • SPAAC Rate:

    
    
    
  • Implication: Do not rush Phase B. High concentrations (>1 mg/mL protein) and longer incubation times favor high yields.

Regioselectivity

If your target molecule has multiple nucleophiles (e.g., -OH and -NH2), the Tosylate will preferentially react with the primary amine (more nucleophilic) over the hydroxyl. To target a hydroxyl, you must protect the amines or use a stronger base (e.g., NaH) in a strictly anhydrous environment.

Mechanism_Comparison cluster_0 Reaction Kinetics & Specificity Tosylate Tosylate Displacement Mechanism: SN2 Rate: Dependent on Nucleophile Solvent: Organic (DMF/DMSO) SPAAC SPAAC Ligation Mechanism: 1,3-Dipolar Cycloaddition Rate: ~0.3 - 1.0 M-1s-1 Solvent: Aqueous/Physiological Tosylate->SPAAC Sequential Workflow

Figure 2: Comparison of reaction environments required for the two ends of the linker.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase A (Alkylation) Hydrolysis of TosylateEnsure DMF/DMSO is anhydrous. Store N3-PEG10-Tos under inert gas.
Nucleophile is protonatedIncrease Base equivalents (DIPEA). Ensure pH > pKa of the nucleophile.
Precipitation in Phase B Target-PEG10-N3 is hydrophobicAlthough PEG10 is hydrophilic, the payload may be hydrophobic. Add up to 10% DMSO or Glycerol to the buffer.
Incomplete Conjugation (SPAAC) Low reactant concentrationIncrease concentration of reactants. SPAAC is second-order; rate depends heavily on concentration.
Steric HindranceThe DBCO on the protein may be buried. Use a longer spacer on the DBCO side or increase incubation time.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. Link

  • Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link

  • BroadPharm. PEG Linkers and Click Chemistry Reagents. Product Application Guide. Link

  • Thermo Fisher Scientific. Crosslinking Technical Handbook. Protein Biology Application Notes. Link

Sources

Method

Application Note: A Two-Step Strategy for Molecular Conjugation Using N3-PEG10-Tos via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive technical overview and detailed protocols for the use of N3-PEG10-Tos, a heterobifunctional linker, in...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the use of N3-PEG10-Tos, a heterobifunctional linker, in molecular conjugation. The strategy involves a two-step process: first, the covalent attachment of the azido-PEG linker to a substrate via displacement of the tosylate leaving group; second, the highly efficient and specific ligation of the resulting azide-functionalized molecule to a terminal alkyne using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". We will explore the underlying chemical principles, provide step-by-step experimental protocols, offer critical insights for reaction optimization, and detail methods for product characterization.

Principle of the Method: A Versatile Two-Step Conjugation

N3-PEG10-Tos is a powerful tool designed for a sequential, two-step conjugation strategy. This approach allows for the deliberate and controlled assembly of complex molecular architectures, which is particularly valuable in drug delivery, bioconjugation, and materials science. The molecule's design incorporates three key features:

  • An azide (N3) group , which serves as the reactive handle for the click chemistry cycloaddition.

  • A ten-unit polyethylene glycol (PEG10) spacer , which is hydrophilic and flexible. This spacer enhances the solubility of conjugates, reduces potential steric hindrance between the conjugated partners, and can improve the pharmacokinetic properties of small molecule drugs.[1][2]

  • A tosylate (Tos) group , an excellent leaving group that facilitates the initial attachment of the Azido-PEG10 linker to a variety of nucleophilic substrates.[3]

Step 1: Azido-PEGylation via Tosylate Displacement

The first step involves activating a substrate—typically one containing a hydroxyl or primary amine group—by converting it into an azido-PEGylated intermediate. Alcohols and amines are often poor leaving groups, but their conversion to tosylates or the reaction of a nucleophilic substrate with a tosylated reagent makes them highly amenable to nucleophilic substitution (SN2) reactions.[4][5] The tosylate group on N3-PEG10-Tos is readily displaced by a nucleophile (e.g., an alcohol or amine on a target molecule), forming a stable ether or amine linkage and installing the Azido-PEG10 moiety. This reaction typically proceeds with high efficiency and retention of stereochemistry at the reacting carbon.[6]

Step 2: Covalent Ligation via CuAAC "Click" Chemistry

The second step utilizes the now-famous Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] This reaction joins the newly installed azide with a molecule containing a terminal alkyne. The CuAAC reaction is prized for its remarkable features:

  • High Efficiency: Reactions often proceed to completion with high yields.[8]

  • Specificity: The azide and alkyne groups are bioorthogonal; they react selectively with each other without cross-reacting with most other functional groups found in biological systems.

  • Favorable Kinetics: The copper(I) catalyst provides an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition.[9]

  • Robust Conditions: The reaction is typically insensitive to aqueous conditions over a wide pH range (4-12) and a variety of solvents.[9]

The overall workflow is depicted below.

G sub Substrate (e.g., R-OH, R-NH2) intermediate Azido-PEGylated Intermediate (R-O-PEG10-N3) sub->intermediate Step 1: Tosylate Displacement reagent N3-PEG10-Tos product Final Conjugate (1,4-Disubstituted Triazole) intermediate->product Step 2: CuAAC Click Reaction alkyne Alkyne Partner (R'-C≡CH) catalyst Cu(I) Catalyst (CuSO4 / Na-Ascorbate) catalyst->product

Figure 1. Two-step conjugation workflow using N3-PEG10-Tos.

The CuAAC Catalytic Cycle

Understanding the mechanism of the CuAAC reaction is key to its successful implementation. The active catalyst is the copper(I) oxidation state.[10] While Cu(I) salts can be used directly, it is more common and convenient to generate them in situ from stable and inexpensive copper(II) salts (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[11][12] The reaction proceeds through a stepwise mechanism involving coordination of both the alkyne and the azide to the copper center.[10][11]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-Acetylide Complex CuI->Acetylide + R-C≡CH - H+ AzideComplex Azide-Cu-Acetylide Complex Acetylide->AzideComplex + R'-N3 Cupracycle Six-Membered Cupracycle AzideComplex->Cupracycle Cyclization Triazolide Cu(I)-Triazolide Intermediate Cupracycle->Triazolide Ring Contraction Triazolide->CuI + H+ (Releases Product) Product Triazole Product Triazolide->Product CuII Cu(II) Source (e.g., CuSO4) CuII->CuI Reduction Ascorbate Sodium Ascorbate

Figure 2. Simplified catalytic cycle of the CuAAC reaction.

Materials and Reagents

Proper preparation and handling of materials are critical for reproducible results.

Reagent / Material Purpose Recommended Grade / Notes
N3-PEG10-Tos Azido-PEGylating Agent≥95% Purity. Store at -20°C, protected from moisture.
Substrate with -OH or -NH₂Molecule to be modifiedMust be soluble in the chosen reaction solvent.
Alkyne-functionalized partnerCoupling partner for CuAACTerminal alkyne is required.
Solvents
Anhydrous DMF or CH₂Cl₂Solvent for Step 1 (Tosylation)Anhydrous grade is essential to prevent hydrolysis.
t-BuOH/H₂O, DMF, DMSO, PBSSolvent for Step 2 (CuAAC)Choice depends on the solubility of reactants.[13]
Reagents for Step 1
Triethylamine (TEA) or DIPEANon-nucleophilic baseDistill before use for best results.
4-DMAP (optional)Catalyst for tosylationUse in catalytic amounts (0.05-0.1 eq).
Reagents for Step 2
Copper(II) Sulfate (CuSO₄·5H₂O)Copper catalyst precursorACS grade or higher.
Sodium L-Ascorbate (Na-Asc)Reducing agentPrepare stock solution fresh before each experiment.[14]
Cu(I)-stabilizing LigandCatalyst stabilizer/acceleratorSee Section 5 for selection (e.g., THPTA, TBTA).
Purification Supplies
Silica GelFlash column chromatographyFor small molecule purification.
Dialysis Tubing / SEC ColumnsFor biomolecule purificationChoose appropriate MWCO or resin.
Analytical Equipment
TLC Plates / LC-MSReaction monitoring
NMR, MS, FTIRProduct characterization

Experimental Protocols

Safety Precaution: Organic azides can be energetic. While PEGylated azides are generally considered safe, always handle with care. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Azido-PEGylation of a Hydroxyl-Containing Substrate

This protocol describes the conversion of a substrate R-OH to R-O-PEG10-N3.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hydroxyl-containing substrate (1.0 eq) in anhydrous DMF or CH₂Cl₂ (to a concentration of ~0.1 M).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq). If the substrate is acid-sensitive, a milder base like diisopropylethylamine (DIPEA) can be used.

  • Addition of Reagent: Add a solution of N3-PEG10-Tos (1.2-1.5 eq) in the same anhydrous solvent dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the consumption of the starting material. Reactions are typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography to obtain the pure azido-PEGylated substrate.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the "click" reaction between the azido-PEGylated substrate and a terminal alkyne. This procedure is adapted for aqueous/bioconjugation reactions using the water-soluble ligand THPTA.[15]

  • Stock Solution Preparation:

    • Azide: Prepare a 10 mM stock solution of the azido-PEGylated substrate in a suitable solvent (e.g., water, PBS, or DMSO).

    • Alkyne: Prepare a 10 mM stock solution of the alkyne partner in a compatible solvent.

    • Copper/Ligand Premix: Prepare a 20 mM CuSO₄ / 100 mM THPTA solution in water. To do this, mix one part 100 mM CuSO₄ with five parts 100 mM THPTA. Incubating the CuSO₄ with the ligand for a few minutes is recommended.[15]

    • Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in water. Crucially, this solution should be made fresh immediately before use.

  • Reaction Setup: The order of addition is critical for success.[16]

    • In a microcentrifuge tube, add the azido-PEGylated substrate (1.0 eq).

    • Add the terminal alkyne partner (1.2-2.0 eq).

    • Add the appropriate reaction buffer (e.g., PBS, pH 7.4) to reach the desired final volume.

    • Add the CuSO₄/THPTA premix. The final concentration of CuSO₄ is typically 100-500 µM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 2.5-5 mM.[17]

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer period. Protect light-sensitive molecules from light.[14]

  • Purification:

    • Small Molecules: Purify via reverse-phase HPLC.

    • Proteins/Biomolecules: Remove excess reagents using dialysis, size-exclusion chromatography (SEC), or spin filtration.

Technical Insights and Optimization

Ligand Selection

The choice of ligand is crucial for stabilizing the catalytic Cu(I) ion, preventing its oxidation, and accelerating the reaction.[12][15] For biological applications, ligands also serve to reduce the cytotoxicity of copper.

Ligand Key Properties Typical Application Citation
TBTA Tris(benzyltriazolylmethyl)amineHighly effective but has low aqueous solubility.Organic solvents.
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineExcellent water solubility, accelerates the reaction, and reduces copper toxicity.Aqueous bioconjugation, live-cell labeling.
BTTAA Bathophenanthroline disulfonate derivativeA highly efficient water-soluble ligand reported to give faster reaction rates than THPTA.Demanding bioconjugation applications.
Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s) Citation
Low or No Product Yield Inactive catalyst (Cu(II) not reduced).Prepare sodium ascorbate solution fresh every time. Degas solvents to remove oxygen.[15]
Poor solubility of reactants.Add a co-solvent like DMSO or DMF (up to 50% v/v). Ensure thorough mixing.[13]
Copper complexation by substrate.If your substrate has strong chelating groups (e.g., multiple histidines, thiols), increase the ligand-to-copper ratio (e.g., 10:1).[18]
Precipitation During Reaction Aggregation of biomolecule substrate.Reduce reactant concentrations. Optimize buffer pH or ionic strength.[17]
Formation of insoluble copper salts.Ensure the ligand is pre-mixed with CuSO₄ before adding other components.[16]
Side Reactions (e.g., Alkyne Homocoupling) Presence of oxygen oxidizing Cu(I).Degas all buffers and solutions thoroughly. Consider running the reaction under an inert atmosphere.[9]

Product Characterization

Confirming the successful formation of the final conjugate requires a combination of analytical techniques.

  • NMR Spectroscopy: For small molecules, ¹H NMR is highly informative. The key diagnostic signals are the disappearance of the terminal alkyne proton (a sharp singlet typically at δ 2-3 ppm) and the appearance of a new singlet for the triazole ring proton (typically at δ 7.5-8.5 ppm).[19][20]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the exact mass of the final conjugate, verifying the addition of the alkyne partner to the azido-PEGylated intermediate.[21]

  • FTIR Spectroscopy: The disappearance of the sharp, strong azide stretching vibration (around 2100 cm⁻¹) provides clear evidence of its consumption during the reaction.[22]

References

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. Retrieved from [Link]

  • Jena Biosciences. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. Retrieved from [Link]

  • Luis, R., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Retrieved from [Link]

  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2011). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H-NMR of α -azide- ω -tosyl PEG in DMSO. Retrieved from [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2025). ResearchGate. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation. (n.d.). ACS Publications. Retrieved from [Link]

  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (n.d.). MDPI. Retrieved from [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. (2022). MDPI. Retrieved from [Link]

  • Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low? Retrieved from [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, characterization, and NMR studies of 1,2,3-triazolium ionic liquids: a good perspective regarding cytotoxicity. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Proprep. (2024, March 2). How does a tosylate group function as a leaving group in nucleophilic substitution reactions? Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatography-free PEG 8 monotosylate synthesis scheme. Retrieved from [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes. (n.d.). MDPI. Retrieved from [Link]

Sources

Application

conjugating N3-PEG10-Tos to amine-containing molecules

Application Note: Strategic Conjugation of N3-PEG10-Tos to Amine-Containing Scaffolds Abstract This technical guide details the protocol for conjugating Azide-PEG10-Tosylate (N3-PEG10-Tos) to primary or secondary amine-c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Conjugation of N3-PEG10-Tos to Amine-Containing Scaffolds

Abstract

This technical guide details the protocol for conjugating Azide-PEG10-Tosylate (N3-PEG10-Tos) to primary or secondary amine-containing small molecules. Unlike N-hydroxysuccinimide (NHS) esters, which facilitate rapid amide bond formation under mild aqueous conditions, the Tosylate (Tos) group functions as a leaving group for nucleophilic substitution (


). This reaction requires specific organic synthesis conditions—elevated temperature, non-nucleophilic bases, and polar aprotic solvents—to drive the alkylation of the amine. This guide addresses the kinetic challenges of 

displacement on PEG chains and provides a self-validating workflow for generating N3-PEG10-Amine conjugates for downstream "Click Chemistry."

Part 1: Chemical Logic & Mechanistic Insight

The Reagent: N3-PEG10-Tos
  • Structure:

    
    
    
  • Function: Heterobifunctional linker.

    • Azide (

      
      ):  Bioorthogonal handle stable to most synthetic conditions; reactive via CuAAC or SPAAC (Click Chemistry).
      
    • Tosylate (OTs): An excellent leaving group (

      
       of conjugate acid ~ -2.8), converting the PEG hydroxyl into an electrophile.
      
The Reaction: Nucleophilic Substitution ( )

Conjugation to an amine occurs via direct alkylation. The amine lone pair attacks the carbon alpha to the tosylate, displacing the tosylate anion.

Critical Distinction (Expertise): Many researchers confuse Tosylate reagents with NHS esters.

  • NHS Esters: Acylation reaction.[1] Fast, aqueous compatible, forms Amides .

  • Tosylates: Alkylation reaction. Slow, requires heat/organic solvent, forms Secondary/Tertiary Amines .

  • Warning: Do not use N3-PEG10-Tos to label proteins or temperature-sensitive biomolecules. The conditions required (60-80°C) will cause denaturation. This reagent is designed for small molecule synthesis or robust surface functionalization .

Mechanism Diagram

The following diagram illustrates the


 attack and the potential side-reaction (over-alkylation) that must be controlled via stoichiometry.

SN2_Mechanism Reagent N3-PEG10-OTs (Electrophile) Transition Transition State [Pentacoordinate] Reagent->Transition Amine R-NH2 (Nucleophile) Amine->Transition Attacks Alpha-C Product N3-PEG10-NH-R (Secondary Amine) Transition->Product Inversion LeavingGroup TsO- (Tosylate Anion) Transition->LeavingGroup SideProduct Bis-Alkylated (Tertiary Amine) Product->SideProduct Excess Reagent (Over-Alkylation)

Figure 1: Mechanism of amine alkylation via Tosylate displacement. Note the risk of bis-alkylation (red dashed line) if stoichiometry is not controlled.

Part 2: Critical Considerations

ParameterRecommendationRationale
Solvent Anhydrous DMF or DMSO

reactions require polar aprotic solvents to solvate the cation (base) while leaving the amine nucleophile "naked" and reactive.
Base DIPEA or

Neutralizes the generated p-toluenesulfonic acid.

is preferred if the amine is an HCl salt; DIPEA is preferred for solubility.
Temperature 60°C - 80°C Tosylate displacement by amines is kinetically slow at RT. Heat is required to overcome the activation energy.
Catalyst NaI or KI (0.1 eq) Pro Tip: In situ Finkelstein reaction converts -OTs to -I (Iodide), a better leaving group, accelerating the reaction significantly.
Stoichiometry Amine (1.5 - 2.0 eq) Using excess amine prevents the product (a secondary amine) from reacting again with a second PEG molecule (over-alkylation).

Part 3: Experimental Protocol

Materials
  • Reagent: N3-PEG10-Tos (BroadPharm or equivalent).

  • Target: Amine-containing small molecule (

    
    ).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: Diisopropylethylamine (DIPEA).

  • Catalyst (Optional): Potassium Iodide (KI).

Step-by-Step Workflow
  • Preparation of Reactants:

    • Dissolve the Amine Target (

      
      )  (1.0 equiv, e.g., 0.1 mmol) in anhydrous DMF (Concentration ~ 0.1 M).
      
    • Add DIPEA (2.0 equiv). Note: If starting with an amine salt, use 3.0 equiv.

    • Optional: Add KI (0.1 equiv) to catalyze the reaction.

  • Addition of Linker:

    • Dissolve N3-PEG10-Tos (0.9 equiv relative to amine) in a minimal volume of DMF.

    • Strategic Choice: We use a slight deficit of the PEG linker to ensure the amine is in excess, minimizing the formation of bis-PEGylated tertiary amines.

  • Reaction:

    • Add the PEG solution dropwise to the Amine solution under stirring.

    • Purge the vial with Nitrogen/Argon and cap tightly.

    • Heat to 70°C in an oil bath or heating block.

    • Stir for 12–18 hours .

  • Monitoring (TLC/LC-MS):

    • TLC: The starting N3-PEG10-Tos is UV active (Tosylate group). The Product (N3-PEG-NH-R) usually loses the strong UV absorbance of the Tosylate (unless R is UV active).

    • LC-MS: Look for the mass of

      
      .
      
    • Self-Validation: If the Tosylate peak remains unchanged after 6 hours, increase temperature to 85°C.

  • Workup & Purification:

    • Dilution: Cool to RT and dilute with DCM (Dichloromethane).

    • Wash: Wash 3x with Water or Brine to remove DMF and DIPEA salts.

    • Drying: Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Isolation: Purify via Flash Column Chromatography.

      • Stationary Phase: Silica Gel.

      • Mobile Phase: DCM:MeOH gradient (0% -> 10% MeOH). The amine product will be more polar than the starting Tosylate.

Part 4: Quality Control & Analytics

4.1 H-NMR Validation

  • Diagnostic Signal 1 (Tosylate Loss): The aromatic doublets of the Tosylate group (

    
     7.4 and 7.8 ppm) must disappear  in the pure product.
    
  • Diagnostic Signal 2 (Azide Alpha-Protons): Triplet at

    
     ~3.4 ppm (
    
    
    
    ) should remain intact.
  • Diagnostic Signal 3 (New C-N Bond): The methylene protons adjacent to the new amine bond (

    
    ) will shift upfield compared to the starting 
    
    
    
    .

4.2 Azide Stability Check

  • Ensure the workup temperature did not exceed 100°C.

  • IR Spectroscopy: Verify the presence of the strong Azide stretch at ~2100 cm⁻¹ .

Part 5: Workflow Visualization

Workflow Start Start: Dissolve R-NH2 in Anhydrous DMF AddBase Add DIPEA (2.0 eq) + KI (Cat.) Start->AddBase AddPEG Add N3-PEG10-Tos (0.9 eq - Deficit) AddBase->AddPEG Heat Heat to 70°C 12-18 Hours AddPEG->Heat Check LC-MS Check: Mass = R + PEG? Heat->Check Check->Heat No (Incomplete) Workup DCM Extraction Water Wash Check->Workup Yes Purify Flash Chromatography (DCM/MeOH) Workup->Purify Final Final Product: N3-PEG10-NH-R Purify->Final

Figure 2: Operational workflow for the synthesis of N3-PEG10-Amine conjugates.

References

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]

  • Luo, J., et al. (2010). Polyethylene Glycol (PEG)-Conjugated Nanoparticles.[2] In Methods in Molecular Biology. Springer Protocols. [Link]

Sources

Method

cell surface labeling using N3-PEG10-Tos

Application Note: High-Fidelity Cell Surface Profiling via N3-PEG10-Tos Functionalization Executive Summary This guide details the application of N3-PEG10-Tos (Azido-PEG10-Tosylate) as a heterobifunctional linker for cre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cell Surface Profiling via N3-PEG10-Tos Functionalization

Executive Summary

This guide details the application of N3-PEG10-Tos (Azido-PEG10-Tosylate) as a heterobifunctional linker for creating high-specificity cell surface probes. Unlike direct labeling reagents (e.g., NHS-esters) that randomly decorate cell surface amines, N3-PEG10-Tos is designed for a "Label-then-Target" modular approach.

The protocol describes the conversion of nucleophile-bearing ligands (small molecules, peptides, or aptamers) into "Click-Ready" probes via the Tosylate group, followed by bioorthogonal detection on the cell surface using the Azide handle. This method is critical for researchers mapping receptor occupancy, drug-target engagement, or profiling orphan receptors where steric hindrance and hydrophobicity must be minimized.

Strategic Rationale: Why N3-PEG10-Tos?

The selection of N3-PEG10-Tos is driven by three physicochemical necessities in cell surface labeling:

  • The Spacer Effect (PEG10): A 10-unit Polyethylene Glycol (PEG) spacer provides a length of approximately 40–45 Å. This distance is crucial for overcoming the glycocalyx barrier—a dense sugar layer on the cell surface that often blocks short probes from reaching deep receptor pockets.

  • Solubility Enhancement: Many high-affinity ligands (e.g., kinase inhibitors, lipid-targeting peptides) are hydrophobic. The hydrophilic PEG10 chain prevents probe aggregation in aqueous media, reducing non-specific background binding.

  • Bioorthogonal Versatility: The Azide (

    
    ) group is biologically inert until activated. It allows for two-step detection: first, the probe binds the target; second, a fluorophore is introduced via Copper-Free Click Chemistry (SPAAC), eliminating the risk of fluorophore-induced steric interference during the binding event.
    

Mechanism of Action & Workflow

The workflow operates on two distinct chemical principles:

  • Phase A (Synthetic): Nucleophilic substitution (

    
    ) of the Tosylate leaving group by the targeting ligand.
    
  • Phase B (Biological): Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) on the live cell surface.

CellSurfaceLabeling cluster_0 Phase A: Chemical Synthesis cluster_1 Phase B: Biological Profiling Ligand Targeting Ligand (Nucleophile: -NH2 / -SH) Probe Click-Ready Probe (Ligand-PEG10-N3) Ligand->Probe Step 1: SN2 Reaction (Basic pH, Heat) Linker N3-PEG10-Tos (Linker Reagent) Linker->Probe Cell Cell Surface Receptor Binding Probe->Cell Step 2: Incubation (37°C, 30-60 min) Detection Fluorescent Output (Flow Cytometry/Microscopy) Cell->Detection Step 3: SPAAC Click (Rapid, Bioorthogonal) DBCO DBCO-Fluorophore (Detection Agent) DBCO->Detection

Figure 1: Modular workflow converting a raw ligand into a detectable cell-surface probe using N3-PEG10-Tos.

Detailed Protocols

Phase 1: Synthesis of the Click-Ready Probe

Objective: Conjugate the targeting ligand to the PEG-Azide chain. Note: Tosylates are good leaving groups but require basic conditions to react with amines. Reaction with thiols is faster and requires milder conditions.

Materials:

  • Targeting Ligand (Must contain a primary amine or free thiol).

  • N3-PEG10-Tos (MW ~570 Da).

  • Anhydrous DMF or DMSO.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Purification: HPLC or Silica Gel Chromatography.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 µmol of the Targeting Ligand in 500 µL anhydrous DMF.

  • Activation: Add 2.0 equivalents of DIPEA to the ligand solution to deprotonate the nucleophile.

  • Conjugation: Add 1.2 equivalents of N3-PEG10-Tos .

    • Critical: Do not use a large excess of Tosylate if the ligand is expensive; the reaction is generally efficient.

  • Reaction:

    • For Amines: Incubate at 40–50°C for 12–24 hours. (Tosylates react slowly with amines).

    • For Thiols: Incubate at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Verify conversion via LC-MS. Look for the mass shift:

    
    .
    
  • Purification: Remove excess DIPEA and hydrolyzed Tosylate via HPLC. Lyophilize the final Ligand-PEG10-N3 product.

Phase 2: Cell Surface Labeling & Detection

Objective: Label live cells with the synthesized probe and detect via Click Chemistry.[1]

Materials:

  • Live Cells (e.g., HEK293, Jurkat, or primary cells).

  • Synthesized Ligand-PEG10-N3 (from Phase 1).

  • DBCO-Fluorophore (e.g., DBCO-Cy5 or DBCO-AlexaFluor 488).

  • FACS Buffer (PBS + 1% BSA + 0.1% NaN3).

Step-by-Step Protocol:

  • Cell Preparation: Harvest cells (

    
     cells/mL) and wash 2x with cold PBS.
    
  • Blocking: Resuspend in FACS Buffer for 15 min on ice to block Fc receptors and non-specific binding sites.

  • Probe Incubation:

    • Add Ligand-PEG10-N3 at the optimized concentration (typically 10 nM – 1 µM, depending on ligand affinity).

    • Incubate for 30–60 minutes at 4°C (to prevent internalization) or 37°C (if internalization is desired).

  • Wash: Centrifuge (300 x g, 5 min) and wash 3x with cold FACS Buffer to remove unbound probe.

    • Expert Insight: The PEG10 linker aids in washing efficiency by keeping the unbound probe soluble.

  • Click Reaction (Detection):

    • Resuspend cells in 100 µL FACS Buffer containing 5–10 µM DBCO-Fluorophore .

    • Incubate for 15–30 minutes at RT in the dark.

    • Mechanism:[2] The DBCO (Dibenzocyclooctyne) reacts specifically with the Azide on the probe via copper-free click chemistry.

  • Final Wash: Wash cells 2x with FACS Buffer.

  • Analysis: Analyze immediately via Flow Cytometry or Confocal Microscopy.

Data Interpretation & Troubleshooting

Quantitative Analysis Table

When optimizing the probe concentration, use the following matrix to determine Signal-to-Noise (S/N) ratio.

Probe Conc.[1][2][3][4][5][6][7] (nM)DBCO-Dye Conc. (µM)MFI (Target+)MFI (Target-)S/N RatioInterpretation
0 (Control)101501451.03Background fluorescence of DBCO dye.
10101,2002006.0Low saturation; good specificity.
1001015,00045033.3 Optimal labeling window.
10001018,0002,5007.2High non-specific binding (saturation).
Troubleshooting Guide
  • Issue: Low Signal.

    • Cause: Incomplete

      
       reaction during Phase 1.
      
    • Solution: Tosylate is a slower leaving group than NHS. Ensure the synthesis was performed at pH > 8.5 (amines) and heated. Verify the probe mass via LC-MS before cell application.

  • Issue: High Background.

    • Cause: Hydrophobic aggregation of the ligand.

    • Solution: Although PEG10 helps, highly lipophilic ligands may still aggregate. Include 0.05% Tween-20 in the wash steps.

  • Issue: No Click Reaction.

    • Cause: Azide reduction.

    • Solution: Avoid reducing agents (DTT, TCEP) in the buffers during the Click step, as they can reduce the Azide to an Amine, rendering it unreactive to DBCO.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link

  • BroadPharm. PEG Linker Design and Properties. BroadPharm Technical Guides. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Tosylate/Amine conjugation protocols). Link

Sources

Application

Application Notes and Protocols for N3-PEG10-Tos in Drug Delivery

Introduction: The Strategic Advantage of N3-PEG10-Tos in Advanced Drug Delivery In the landscape of modern therapeutics, the precise delivery of potent molecules to their intended site of action is paramount. The limitat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N3-PEG10-Tos in Advanced Drug Delivery

In the landscape of modern therapeutics, the precise delivery of potent molecules to their intended site of action is paramount. The limitations of conventional small molecule drugs, such as poor solubility, rapid clearance, and off-target toxicity, have necessitated the development of sophisticated drug delivery systems. Among the most promising strategies is the use of heterobifunctional linkers to create advanced bioconjugates, including antibody-drug conjugates (ADCs) and functionalized nanoparticles. N3-PEG10-Tos emerges as a powerful tool in this context, offering a unique combination of functionalities to bridge targeting moieties with therapeutic payloads.

This comprehensive guide provides an in-depth exploration of N3-PEG10-Tos, detailing its chemical properties, mechanisms of action, and, most importantly, field-proven protocols for its application in drug delivery research. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the scientific rationale behind each procedural choice, empowering researchers to confidently and effectively utilize this versatile linker in their own work.

The N3-PEG10-Tos linker is a heterobifunctional molecule featuring three key components:

  • An Azide (N3) Group: This functional group is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-modified molecule.[3][4]

  • A Decaethylene Glycol (PEG10) Spacer: The ten-unit polyethylene glycol chain is a hydrophilic spacer that imparts several advantageous properties to the resulting conjugate. PEGylation is well-established to improve the solubility and stability of biomolecules, reduce immunogenicity, and prolong circulation half-life by minimizing renal clearance and recognition by the reticuloendothelial system.[5][6]

  • A Tosyl (Tos) Group: The tosylate group is an excellent leaving group, making the terminal end of the PEG chain highly susceptible to nucleophilic substitution.[7] This allows for efficient conjugation to primary amines and thiols, which are common functional groups found in proteins, peptides, and other bioactive molecules.[8]

The strategic combination of these three moieties in a single molecule provides a robust and versatile platform for the sequential or orthogonal conjugation of different molecular entities, making N3-PEG10-Tos an invaluable asset in the design of next-generation drug delivery systems.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of N3-PEG10-Tos is essential for its successful application. The following table summarizes its key characteristics, compiled from commercially available analogs and general principles of PEG chemistry.

PropertyValueRationale & Significance
Molecular Formula C29H51N3O12SThe molecular formula determines the exact molecular weight, which is critical for characterization by mass spectrometry.
Molecular Weight ~677.79 g/mol Precise molecular weight is essential for accurate molar calculations in reaction protocols.
Appearance White to off-white solid or viscous liquidThe physical state can vary depending on purity and residual solvent. This informs handling and storage procedures.
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, Dichloromethane)High solubility in a range of solvents provides flexibility in designing reaction conditions for a variety of drug molecules.
Storage Conditions -20°C, protected from light and moistureLong-term storage at low temperatures is crucial to prevent degradation of the reactive tosyl and azide groups.[3]

Core Applications and Mechanistic Insights

The utility of N3-PEG10-Tos spans a wide range of drug delivery applications, primarily driven by its ability to facilitate the creation of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[] N3-PEG10-Tos can be instrumental in ADC development through a two-step conjugation strategy.

Workflow for ADC Synthesis using N3-PEG10-Tos:

ADC_Workflow Antibody Antibody with -NH2 or -SH groups Intermediate N3-PEG10-Antibody Conjugate Antibody->Intermediate Nucleophilic Substitution N3_PEG_Tos N3-PEG10-Tos N3_PEG_Tos->Intermediate ADC Final ADC Intermediate->ADC Click Chemistry (CuAAC or SPAAC) Alkyne_Drug Alkyne-modified Cytotoxic Drug Alkyne_Drug->ADC

Figure 1: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using N3-PEG10-Tos.

In this workflow, the tosyl group of the linker reacts with nucleophilic residues (e.g., lysine amines or cysteine thiols) on the antibody surface. Subsequently, the azide-functionalized antibody is conjugated to an alkyne-modified cytotoxic payload via click chemistry.

Functionalization of Nanoparticles

Nanoparticles, such as liposomes, polymeric nanoparticles, and metallic nanoparticles, are widely explored as drug delivery vehicles.[10][11] Surface functionalization with PEG is a common strategy to enhance their in vivo performance.[12] N3-PEG10-Tos can be used to both PEGylate the nanoparticle surface and introduce a reactive handle for further functionalization.

Workflow for Nanoparticle Functionalization:

NP_Workflow NP Nanoparticle with -NH2 or -SH surface groups Functionalized_NP N3-PEG10-Nanoparticle NP->Functionalized_NP Nucleophilic Substitution N3_PEG_Tos N3-PEG10-Tos N3_PEG_Tos->Functionalized_NP Targeted_NP Targeted Nanoparticle Functionalized_NP->Targeted_NP Click Chemistry (CuAAC or SPAAC) Alkyne_Ligand Alkyne-modified Targeting Ligand Alkyne_Ligand->Targeted_NP

Figure 2: General workflow for the functionalization of nanoparticles with N3-PEG10-Tos for targeted drug delivery.

This approach allows for the creation of "stealth" nanoparticles that can be subsequently decorated with targeting ligands (e.g., peptides, aptamers) to enhance their accumulation at the desired site of action.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with recommendations for in-process controls and final product characterization.

Protocol 1: Conjugation of N3-PEG10-Tos to Amine-Containing Molecules (e.g., Proteins, Peptides)

This protocol describes the reaction of the tosyl group of the linker with primary amines.

Materials:

  • N3-PEG10-Tos

  • Amine-containing molecule (e.g., antibody, protein, or small molecule drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer (50 mM, pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes (appropriate molecular weight cut-off)

Procedure:

  • Preparation of Stock Solutions:

    • Equilibrate the vial of N3-PEG10-Tos to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of N3-PEG10-Tos in anhydrous DMF or DMSO.

  • Preparation of the Amine-Containing Molecule:

    • Dissolve or dilute the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the N3-PEG10-Tos stock solution to the solution of the amine-containing molecule. A typical starting point is a 10- to 20-fold molar excess of the linker.[13]

    • Ensure the final concentration of the organic solvent (DMF or DMSO) is below 10% (v/v) to maintain the stability of proteins.[14]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted N3-PEG10-Tos.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the N3-PEG10-conjugated molecule using SEC or dialysis to remove excess linker and quenching reagents.[14]

Characterization of the Intermediate Product:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the number of PEG linkers attached per molecule.

  • HPLC (SEC or RP-HPLC): To assess the purity of the conjugate and separate it from unconjugated starting material.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-containing molecule.

Materials:

  • N3-PEG10-conjugated molecule (from Protocol 1)

  • Alkyne-containing molecule (e.g., drug, fluorescent dye, targeting ligand)

  • Copper(II) Sulfate (CuSO4) stock solution (100 mM in water)

  • Sodium Ascorbate stock solution (1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system: SEC, dialysis, or appropriate chromatography method for the final product.

Procedure:

  • Preparation of the Reaction Mixture:

    • In a microcentrifuge tube, combine the N3-PEG10-conjugated molecule and the alkyne-containing molecule in the reaction buffer. A 5- to 10-fold molar excess of the alkyne-containing molecule is recommended.

  • Preparation of the Copper Catalyst:

    • In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the copper-ligand complex.

  • Initiation of the Click Reaction:

    • Add the copper-THPTA complex to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

    • The final concentrations in the reaction mixture should be approximately 1-2 mM CuSO4, 2-4 mM THPTA, and 5-10 mM sodium ascorbate.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final conjugate using an appropriate method to remove the copper catalyst, excess reagents, and byproducts.[15]

Characterization of the Final Product:

  • Mass Spectrometry: To confirm the final molecular weight of the conjugate.

  • HPLC: To determine the purity and, in the case of ADCs, the drug-to-antibody ratio (DAR).[][16]

  • UV-Vis Spectroscopy: To quantify the concentration of the final product, especially if the payload has a distinct absorbance.

Quantitative Analysis and Validation

The trustworthiness of these protocols relies on robust analytical methods to validate the outcome of each step.

Analytical TechniqueParameter MeasuredExpected Outcome & Significance
Size-Exclusion Chromatography (SEC-HPLC) Purity and aggregationA shift to a shorter retention time after each conjugation step, indicating an increase in molecular weight. A single, sharp peak indicates a pure, non-aggregated product.
Reverse-Phase HPLC (RP-HPLC) Purity and Drug-to-Antibody Ratio (DAR)For ADCs, the appearance of new, more hydrophobic peaks corresponding to different drug-loaded species. The relative peak areas can be used to calculate the average DAR.[16]
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular Weight ConfirmationThe measured molecular weight should correspond to the theoretical mass of the starting material plus the mass of the attached linker and/or payload. This provides direct evidence of successful conjugation.[17]
UV-Vis Spectroscopy Concentration and DARBy measuring the absorbance at 280 nm (for protein) and at a wavelength specific to the payload, the concentrations of both can be determined, allowing for the calculation of the average DAR.[]

Conclusion and Future Perspectives

N3-PEG10-Tos is a highly versatile and powerful heterobifunctional linker for the development of advanced drug delivery systems. Its well-defined structure, combining the advantages of PEGylation with the efficiency of tosyl chemistry and the specificity of click chemistry, provides researchers with a robust platform for creating sophisticated bioconjugates. The detailed protocols and analytical validation methods presented in this guide are intended to empower researchers to harness the full potential of this technology.

As the field of targeted therapeutics continues to evolve, the demand for well-characterized and efficient linker technologies will only increase. The principles and methodologies outlined here for N3-PEG10-Tos are readily adaptable to other PEG chain lengths and functional groups, providing a solid foundation for innovation in the design of next-generation ADCs, targeted nanoparticles, and other complex therapeutic constructs.

References

  • Prime, K.L. and Whitesides, G.M. (1991). Self-assembled organic monolayers: model systems for studying absorption of proteins at surfaces. Science 252:1164. [Link]

  • Ren, Y., et al. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Polymers 13(9):1354. [Link]

  • Zalipsky, S. (1995). Process for the preparation of polyethylene glycol bis amine.
  • Schuster, R. J., et al. (2016). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]

  • Presolski, S. J., et al. (2011). A New Reagent for Stable Thiol-Specific Conjugation. Bioconjugate Chemistry 22(10):2017-2023. [Link]

  • AxisPharm. Azide PEG, Azide linker for Click Chemistry Reactions. [Link]

  • Al-Zhrany, M. A., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals 17(8):1013. [Link]

  • Huateng Pharma. PEG for Drugs and Drug Delivery Systems. [Link]

  • Jain, A., et al. (2016). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. AAPS PharmSciTech 17(5):1233-1243. [Link]

  • McKay, C. S., and Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry of Materials 26(20):5843-5851. [Link]

  • Singh, P., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry 32(7):1299-1307. [Link]

  • Le, B., et al. (2021). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Journal of Pharmaceutical and Biomedical Analysis 192:113642. [Link]

  • Necina, R., et al. (2005). Purification of pegylated polypeptides.
  • Jain, S., et al. (2009). Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications. Journal of Pharmaceutical Sciences 98(7):2576-2590. [Link]

  • McKay, C. S., et al. (2015). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry 26(9):1645-1652. [Link]

  • Amstad, E., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Langmuir 39(2):645-653. [Link]

  • van der Westen, R., et al. (2007). Synthesis of poly(ethylene glycol) (PEG)-grafted colloidal silica particles with improved stability in aqueous. Colloids and Surfaces A: Physicochemical and Engineering Aspects 302(1-3):109-116. [Link]

  • Agilent Technologies. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). [Link]

  • Wang, Y., et al. (2020). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. Molecular Pharmaceutics 17(8):2847-2857. [Link]

  • Labinsights. (2023). Application of PEG In Click Chemistry. [Link]

  • Amoabediny, G., et al. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Pharmaceutics 14(6):1123. [Link]

  • Jain, A., et al. (2016). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. AAPS PharmSciTech 17(5):1233-1243. [Link]

  • Park, K. (2022). Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles. Journal of Controlled Release 349:128-140. [Link]

  • Thermo Fisher Scientific. (2016). Click chemistry reagents. [Link]

  • ResearchGate. Best purification method of a PEGylated peptide? [Link]

  • Scribd. Broadpharm PEG Amine Conjugation Protocol. [Link]

  • News-Medical. (2022). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. [Link]

  • Xu, K., et al. (2013). Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum. Bioanalysis 5(10):1237-1249. [Link]

  • Nanocs. Tosyl PEG, mPEG-Tosylate. [Link]

  • Wang, Y., et al. (2024). Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery. International Journal of Nanomedicine 19:8837-8854. [Link]

  • ResearchGate. A New Reagent for Stable Thiol-Specific Conjugation. [Link]

  • Li, Z., and Conti, P. S. (2010). Click Chemistry and Radiochemistry: An Update. Journal of Nuclear Medicine 51(7):1005-1008. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Characterization &amp; Troubleshooting of N3-PEG10-Tos Byproducts

The following technical guide is designed for researchers and drug development professionals utilizing N3-PEG10-Tos (Azide-PEG10-Tosylate). It addresses the characterization of impurities, degradation products, and speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals utilizing N3-PEG10-Tos (Azide-PEG10-Tosylate). It addresses the characterization of impurities, degradation products, and specific troubleshooting scenarios for this heterobifunctional crosslinker.

System Overview & Criticality

N3-PEG10-Tos is a discrete, heterobifunctional polyethylene glycol (dPEG) derivative. Its utility relies on the orthogonal reactivity of its two termini:

  • Azide (-N3): Engages in "Click" chemistry (CuAAC or SPAAC) for stable conjugation.

  • Tosylate (-OTs): A sulfonate ester serving as an excellent leaving group for nucleophilic substitution (SN2) by amines, thiols, or hydroxyls.

The Problem: The tosylate group is highly reactive, making it susceptible to hydrolysis (degradation to alcohol) and


-elimination  (degradation to vinyl ether). These byproducts are "silent killers" in conjugation workflows—they often do not precipitate but drastically reduce reaction yields.
Core Degradation Pathways

The following diagram illustrates the primary degradation pathways users must monitor during storage and reaction optimization.

degradation_pathways N3PEGTos N3-PEG10-Tos (Active Reagent) Hydrolysis Hydrolysis (Moisture/Acid) N3PEGTos->Hydrolysis Elimination Beta-Elimination (Basic Conditions) N3PEGTos->Elimination Product_OH N3-PEG10-OH (Inert to Substitution) Hydrolysis->Product_OH Loss of Leaving Group TsOH TsOH (Tosic Acid) Hydrolysis->TsOH Product_Vinyl N3-PEG10-Vinyl Ether (Inert & Irreversible) Elimination->Product_Vinyl Formation of Double Bond Elimination->TsOH

Figure 1: Primary degradation pathways of N3-PEG10-Tos leading to non-reactive byproducts.

Troubleshooting Guide (Q&A)

Scenario 1: Low Conjugation Yield via SN2 Displacement

User Question: My azide-click reaction worked, but the subsequent substitution of the Tosylate group with my amine-ligand has <10% yield. Is the reagent bad?

Technical Diagnosis: The most likely culprit is Hydrolysis (Solvolysis) of the Tosylate group prior to or during the reaction.

  • Mechanism: Moisture in the solvent or storage vial hydrolyzes the -OTs ester into an -OH group.

  • Why it fails: The -OH group is a poor leaving group.[1] It will not react with amines under standard conditions.

  • Verification: Run 1H NMR in DMSO-d6. Look for the disappearance of the aromatic Tosyl signals and the appearance of a hydroxyl triplet.

Action Plan:

  • Solvent Check: Ensure anhydrous solvents (DMF, DMSO) are used. Tosylates hydrolyze rapidly in water/organic mixtures.

  • Base Strength: If using a base to deprotonate your nucleophile, ensure it is not strong enough to cause elimination (see Scenario 2).

Scenario 2: Unexpected "Double Bond" Signals in NMR

User Question: I see unexpected multiplets around 4.0–4.2 ppm and 6.5 ppm in my NMR spectrum. Is this contamination?

Technical Diagnosis: This indicates


-Elimination  forming a Vinyl Ether .
  • Cause: Use of strong bases (e.g., NaH, KHMDS, or even excess tertiary amines at high heat) promotes the elimination of TsOH rather than substitution.

  • Impact: The resulting vinyl ether (PEG-O-CH=CH2) is unreactive toward SN2 nucleophiles.

  • Reference: This side reaction is a known bottleneck in PEG-Tosylate chemistry, particularly in solid-phase or one-pot syntheses where base concentration is high [1, 2].

Scenario 3: "Dead" Click Chemistry

User Question: The Tosylate substitution worked, but the Azide end won't click with my alkyne. Why?

Technical Diagnosis: Azide instability is rare but possible due to Phosphine Reduction or Photolytic Degradation .

  • Staudinger Reduction: If your workflow involved any phosphines (e.g., TCEP for disulfide reduction), the Azide (-N3) was likely reduced to an Amine (-NH2).

  • Light Sensitivity: Aryl azides are very light-sensitive; alkyl azides (like in PEG) are more stable but should still be protected from UV.

Characterization & Analytical Protocols

To validate the integrity of N3-PEG10-Tos, you must distinguish between the active reagent and its three main byproducts: N3-PEG10-OH (Hydrolysis), N3-PEG10-Vinyl (Elimination), and Bis-Tos/Bis-N3 (Synthesis Impurities).

A. 1H NMR Analysis (The Gold Standard)

NMR is the most effective method to quantify the degree of functionalization.

  • Solvent: DMSO-d6 is required to observe the -OH proton signal (does not exchange rapidly as in CDCl3) [3].

FeatureChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Tosylate Aromatic ~7.48 (d) & 7.78 (d)DoubletsIntegration confirms Tosyl presence. Ratio of 4H (aromatic) to PEG backbone indicates purity.

-Methylene (-CH2-OTs)
~4.11TripletShifts upfield to ~3.5 ppm if hydrolyzed to -OH.
Hydroxyl Proton (-OH) ~4.56TripletCritical: Only visible in DMSO-d6.[2] Presence indicates hydrolysis [3].
Vinyl Ether (-O-CH=CH2) ~6.50 (CH=) & ~4.0-4.2 (=CH2)dd / mIndicates elimination byproduct.
Azide

-Methylene (-CH2-N3)
~3.39TripletConfirms presence of Azide group.
PEG Backbone ~3.51 - 3.64MultipletHuge peak; use as integration reference (approx 40H for PEG10).
B. Mass Spectrometry (LC-MS / ESI)

Since N3-PEG10-Tos is a discrete PEG (monodisperse), ESI-MS is highly effective. You will not see the "Gaussian distribution" typical of polymeric PEG, but distinct molecular ion peaks.

Target Masses (Calculated for PEG10 Core):

  • Base Formula: N3-(CH2CH2O)10-CH2CH2-OTs

  • N3-PEG10-Tos (Active): Expect [M+H]+ or [M+Na]+.[3]

  • N3-PEG10-OH (Hydrolysis): Mass = (Parent - 155 Da). Loss of Tosyl group.[4]

  • N3-PEG10-Vinyl (Elimination): Mass = (N3-PEG10-OH - 18 Da). Note: Vinyl ether is dehydrated alcohol.

C. HPLC with ELSD/CAD

UV detection is insufficient for PEG chains lacking the Tosyl chromophore (e.g., the hydrolysis product N3-PEG10-OH).

  • Detector: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) is mandatory to visualize non-UV active byproducts [4].

  • Column: C18 Reverse Phase.

  • Gradient: Water/Acetonitrile (0.1% Formic Acid). The Tosylate (hydrophobic) will elute significantly later than the Hydroxyl (hydrophilic) species.

Byproduct Decision Tree

Use this workflow to identify the specific impurity affecting your reaction.

troubleshooting_tree Start Issue: Low Reaction Yield CheckNMR Step 1: 1H NMR (DMSO-d6) Start->CheckNMR Aromatic Are Tosyl Aromatic Peaks (7.4-7.8 ppm) Present? CheckNMR->Aromatic CheckVinyl Check 6.5 ppm region Aromatic->CheckVinyl Yes ResultHydro DIAGNOSIS: Hydrolysis Cause: Wet Solvent/Storage Byproduct: N3-PEG10-OH Aromatic->ResultHydro No YesAromatic Yes NoAromatic No / Low Integration ResultElim DIAGNOSIS: Elimination Cause: Base too strong Byproduct: Vinyl Ether CheckVinyl->ResultElim Signals Present ResultGood Reagent likely OK. Check Steric Hindrance or Nucleophile Strength. CheckVinyl->ResultGood Signals Absent VinylPresent Peaks at 6.5 & 4.2 ppm VinylAbsent No Vinyl Peaks

Figure 2: Diagnostic decision tree for characterizing N3-PEG10-Tos failures.

References

  • Stepwise PEG synthesis featuring deprotection and coupling in one pot. Source: Beilstein J. Org. Chem. (2021).[4][5][6] Context: Details the

    
    -elimination of tosylates to vinyl ethers under basic conditions (KHMDS) and how temperature control prevents it.
    [Link]
    
  • Solid Phase Stepwise Synthesis of Polyethylene Glycol. Source: NIH / PMC (2014). Context: Discusses the unavoidability of slight

    
    -elimination during coupling and the inert nature of the vinyl ether byproduct.[4][6]
    [Link]
    
  • Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Source: ResearchGate / Analytical Chemistry.[7] Context: Establishes DMSO-d6 as the critical solvent for observing PEG hydroxyl end-groups (4.56 ppm) to quantify substitution/hydrolysis. [Link]

Sources

Optimization

Technical Support: Optimizing N3-PEG10-Tos Reaction Kinetics

Reagent ID: N3-PEG10-Tos (Azido-PEG10-Tosylate) Reaction Class: Heterobifunctional Crosslinking / Nucleophilic Substitution ( ) Primary Kinetic Bottleneck: Displacement of the Tosylate ( ) leaving group. Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: N3-PEG10-Tos (Azido-PEG10-Tosylate) Reaction Class: Heterobifunctional Crosslinking / Nucleophilic Substitution (


)
Primary Kinetic Bottleneck:  Displacement of the Tosylate (

) leaving group.

Introduction: The Kinetic Landscape

You are likely experiencing slow reaction rates because you are attempting an


 substitution on a flexible polymer chain. Unlike small molecules, N3-PEG10-Tos  presents unique kinetic hurdles:
  • Entropic Shielding: The PEG10 chain can coil, sterically hindering the electrophilic carbon attached to the Tosylate.

  • Solvation Effects: The amphiphilic nature of PEG often leads researchers to use solvents that stabilize the polymer but deactivate the nucleophile.

This guide provides field-proven strategies to accelerate the displacement of the Tosylate group by your target nucleophile (Amine, Thiol, or Hydroxyl) while preserving the integrity of the Azide (


) handle.

Module 1: The Environment (Solvent Selection)

Q: My reaction is stalling in Methanol/Ethanol. Why?

A: You have trapped your nucleophile in a "Solvation Cage." In protic solvents like methanol, the solvent molecules form hydrogen bonds with your nucleophile (especially amines or thiolates). This creates a solvation shell that the nucleophile must shed before it can attack the N3-PEG10-Tos. This energy barrier significantly slows the reaction rate [1].

The Fix: Switch to Polar Aprotic Solvents . Use anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) . These solvents solvate cations (like


 or 

) well but leave the anionic nucleophile "naked" and highly reactive.
Solvent ClassExamplesEffect on NucleophileKinetic Outcome
Polar Aprotic (Recommended) DMF, DMSO, DMAc, NMPPoorly solvated ("Naked")10x - 100x Faster
Polar Protic (Avoid) Water, Methanol, EthanolStrongly H-bonded (Caged)Slow / Stalled
Non-Polar (Avoid) DCM, ToluenePoor solubility of saltsPrecipitation / No Rxn

Module 2: Catalytic Acceleration (The Finkelstein Strategy)

Q: I cannot increase the temperature due to protein sensitivity. How do I speed this up?

A: Use Iodide Catalysis (Finkelstein-Assisted Substitution). The Tosylate group is a good leaving group, but Iodide (


) is better—both as a nucleophile and a leaving group. By adding a catalytic amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI), you create a two-step "Double Inversion" mechanism that is faster than the direct attack [2].

Mechanism:

  • Step 1 (Fast):

    
     displaces 
    
    
    
    to form the intermediate N3-PEG10-I .
  • Step 2 (Very Fast): Your Nucleophile displaces the

    
     (which is a weaker base and better leaving group than 
    
    
    
    ).

The Protocol: Add 0.1 - 0.2 equivalents of NaI or TBAI to your reaction mixture.

Visualization: Catalytic Pathway

FinkelsteinMechanism Start N3-PEG10-OTs (Slow Electrophile) Intermediate N3-PEG10-I (Fast Electrophile) Start->Intermediate Fast Displacement (k1) Product N3-PEG10-Nucleophile (Final Product) Start->Product Direct Attack (Slow without Catalyst) Intermediate->Product Rapid Substitution (k2 >> k1) Catalyst Catalyst: Iodide (I-) (NaI or TBAI) Intermediate->Catalyst Regenerates I- Catalyst->Start Initiates

Caption: Kinetic acceleration via Iodide catalysis. The intermediate Alkyl-Iodide reacts significantly faster with nucleophiles than the starting Tosylate.

Module 3: Temperature & Stability[1]

Q: Can I heat the reaction to 100°C to push it to completion?

A: NO. You risk Azide decomposition. While alkyl azides are generally stable, they are energetic functional groups. The onset of decomposition for many organic azides begins around 100°C - 110°C , releasing


 gas and forming reactive nitrenes [3]. Furthermore, PEG chains can undergo oxidative degradation at high temperatures in air.

Safety Limit:

  • Recommended Max Temp: 60°C.

  • Absolute Max Temp: 80°C (with blast shield).

  • Optimization: It is safer to increase Concentration rather than Temperature.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or slow kinetics.

TroubleshootingFlow Start Problem: Low Yield / Slow Reaction CheckSolvent 1. Check Solvent: Is it Protic (MeOH, H2O)? Start->CheckSolvent CheckConc 2. Check Concentration: Is it < 0.1 M? CheckSolvent->CheckConc No (It is DMF/DMSO) ActionSolvent Switch to dry DMF or DMSO CheckSolvent->ActionSolvent Yes CheckCat 3. Are you using Catalyst? CheckConc->CheckCat No ActionConc Increase to 0.2 - 0.5 M (Run 'Neat' if possible) CheckConc->ActionConc Yes ActionCat Add 10 mol% NaI or TBAI CheckCat->ActionCat No ActionHeat Heat to 40-50°C (Do not exceed 60°C) CheckCat->ActionHeat Yes

Caption: Step-by-step diagnostic workflow for optimizing N3-PEG10-Tos substitution reactions.

Optimized Experimental Protocol

Objective: Conjugation of an Amine-containing payload (


) to N3-PEG10-Tos.

Reagents:

  • N3-PEG10-Tos

  • Target Amine (

    
    )
    
  • Solvent: Anhydrous DMF or DMSO

  • Base: DIPEA (Diisopropylethylamine) or

    
    
    
  • Catalyst: TBAI (Tetrabutylammonium iodide)

Procedure:

  • Preparation: Dissolve the Target Amine (1.5 equivalents) and N3-PEG10-Tos (1.0 equivalent) in anhydrous DMF.

    • Critical: Keep concentration high (0.2 M relative to PEG).

  • Activation: Add DIPEA (2.0 equivalents) to neutralize the acid generated (

    
    ).
    
  • Catalysis: Add TBAI (0.1 equivalents / 10 mol%).

  • Incubation: Purge headspace with Nitrogen/Argon. Seal and stir at 40°C for 12–24 hours.

  • Monitoring: Monitor by TLC (stain with Iodine or Ninhydrin) or LC-MS. The Tosylate leaving group is UV active (

    
    ), allowing you to track its displacement (free TsOH moves differently than PEG-Tos).
    
  • Workup: Dilute with water and extract into DCM, or purify directly via Reverse Phase (C18) chromatography to remove the excess salts and catalyst.

References

  • Solvent Effects in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Reactions. Chemistry LibreTexts. Polar aprotic solvents enhance nucleophilicity by minimizing solvation shells. 
    
  • Finkelstein Reaction & Catalysis. Organic Chemistry Portal. Iodide as a nucleophilic catalyst for alkyl sulfonate displacement.

  • Safety of Organic Azides. Organic Process Research & Development. Thermal stability and decomposition hazards of alkyl azides.

Reference Data & Comparative Studies

Validation

Field Guide: Characterization of N3-PEG10-Tos Conjugates by Mass Spectrometry

Executive Summary This guide provides a technical framework for the structural validation and purity analysis of Azide-PEG10-Tosylate (N3-PEG10-Tos) .[1] As a heterobifunctional crosslinker, this molecule bridges "Click"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation and purity analysis of Azide-PEG10-Tosylate (N3-PEG10-Tos) .[1] As a heterobifunctional crosslinker, this molecule bridges "Click" chemistry (via the azide) and nucleophilic substitution (via the tosylate leaving group).

The primary challenge in characterizing N3-PEG10-Tos is distinguishing the intact molecule from its hydrolysis products (N3-PEG10-OH) and elimination byproducts (N3-PEG10-Alkene) while preventing in-source fragmentation of the labile tosylate group.[1] This guide compares analytical methodologies and establishes LC-ESI-MS as the gold standard for quality control.[1]

Part 1: The Molecule & Theoretical Basis

Before analysis, the exact theoretical mass must be defined. "PEG10" typically refers to a discrete polyethylene glycol chain with exactly 10 ethylene oxide (EO) units, ensuring monodispersity.[1]

Chemical Structure:


[1]

Formula Breakdown:

  • Azide (

    
    ):  Bioorthogonal handle.[1]
    
  • PEG Spacer:

    
     provides solubility and flexibility.[1]
    
  • Tosylate (OTs):

    
     (p-toluenesulfonate), an active leaving group.[1]
    

Theoretical Mass Calculation (Monoisotopic):

  • Formula:

    
    
    
  • Exact Mass: ~697.31 Da (Note: This varies slightly based on specific manufacturer synthesis, e.g., if a propyl spacer is used. Always verify the Certificate of Analysis structure).

Part 2: Comparative Analysis of Methodologies

For a discrete PEG of this size (< 1000 Da), the choice between ESI and MALDI is critical.

Comparison: LC-ESI-MS vs. MALDI-TOF[1]
FeatureLC-ESI-MS (Recommended) MALDI-TOF (Alternative)
Ionization Mechanism Soft ionization (Electrospray).[1]Laser desorption with matrix.
Purity Assessment High. LC separation resolves hydrolysis impurities (

) before MS detection.[1]
Low. Impurities often co-crystallize or suppress ionization of the main peak.
Labile Group Stability Controllable. Source temperature and cone voltage can be tuned to preserve the Tosylate.Variable. Laser energy often induces in-source loss of Tosylate (

).[1]
Quantitation Excellent (with UV/ELSD coupling).Poor (spot-to-spot variability).
Adduct Formation Forms

,

,

.[1]
Predominantly forms

or

.

Verdict: LC-ESI-MS is the superior method.[1] MALDI is acceptable for confirming molecular weight but fails to accurately quantify the hydrolysis impurities that degrade the reagent's reactivity.

Part 3: Experimental Protocol (LC-ESI-MS)

This protocol is designed to minimize in-source fragmentation while maximizing separation of the active Tosylate ester from its hydrolyzed alcohol form.[1]

Sample Preparation
  • Solvent: Dissolve 1 mg of N3-PEG10-Tos in 1 mL of Acetonitrile (ACN) .

    • Note: Avoid water or alcohols (MeOH/EtOH) in the stock solution to prevent solvolysis of the Tosylate group.

  • Dilution: Dilute to 10 µg/mL in 50:50 ACN:Water (0.1% Formic Acid) immediately prior to injection.

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A:

    
     + 0.1% Formic Acid.[1]
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-8 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 8-10 min: 95% B (Wash)[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

MS Parameters (ESI Positive Mode)
  • Capillary Voltage: 3.5 kV.[1]

  • Fragmentor/Cone Voltage: Low (80-100V).

    • Critical: High voltage causes the loss of the Azide group (

      
      ) or Tosylate group.[1]
      
  • Gas Temperature: 300°C (Do not exceed 325°C).

  • Scan Range: m/z 100 – 1500.[1]

Part 4: Data Interpretation

Primary Signals (Intact Molecule)

Assuming the formula


 (MW ~697.31):
Ion SpeciesDescriptionExpected m/z (Monoisotopic)

Protonated parent698.32

Ammonium adduct715.35

Sodium adduct720.30
Impurity Profiling (The "Red Flags")

These signals indicate degradation or poor synthesis quality.[1]

Impurity TypeMechanismMass Shift (

)
Diagnostic m/z (Approx)
Hydrolysis Loss of Tos, gain of OH-154 Da ~544 (

)
Elimination Loss of TosOH (forms alkene)-172 Da ~526 (

)
Azide Loss In-source fragmentation-28 Da ~670 (

)

Part 5: Visualization of Analytical Logic

Diagram 1: Characterization Workflow

This flowchart outlines the decision process for validating the conjugate.

G cluster_outcomes outcomes Start Sample: N3-PEG10-Tos Prep Dissolve in ACN (Avoid MeOH) Start->Prep LC LC Separation (C18 Column) Prep->LC Inject MS ESI-MS Source (Low Fragmentor Voltage) LC->MS Gradient Elution Data Data Analysis MS->Data m/z Spectra Pass PASS: Intact Mass Dominant Data->Pass Fail FAIL: High Hydrolysis (-154 Da) Data->Fail

Figure 1: Standardized workflow for N3-PEG10-Tos analysis via LC-MS.

Diagram 2: Fragmentation & Impurity Logic

This diagram visualizes how to identify specific structural failures based on mass shifts.

Fragmentation Parent Parent Ion [M+H]+ (Intact N3-PEG10-Tos) Hydrolysis Hydrolysis Product (N3-PEG10-OH) Parent->Hydrolysis Storage in Water (-154 Da) Elimination Elimination Product (Alkene) Parent->Elimination Basic pH / Heat (-172 Da) Frag_N2 In-Source Frag: Loss of N2 (-28 Da) Parent->Frag_N2 High Cone Voltage Frag_Tos In-Source Frag: Loss of Tosylate (-172 Da) Parent->Frag_Tos High Source Temp

Figure 2: Mass spectral logic tree for distinguishing synthesis impurities from instrumental artifacts.

References

  • AxisPharm. (n.d.). Tosylate PEG Linker Overview. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009).[1] Characterization of poly(ethylene glycol) and PEGylated products by LC/MS. Analytical Chemistry. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Advanced Bioconjugation: N3-PEG10-Tos vs. NHS-activated PEG Linkers

Introduction: The Critical Role of Linker Chemistry in Modern Therapeutics In the landscape of advanced drug development, particularly in fields like Antibody-Drug Conjugates (ADCs) and PROTACs, the covalent attachment o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Chemistry in Modern Therapeutics

In the landscape of advanced drug development, particularly in fields like Antibody-Drug Conjugates (ADCs) and PROTACs, the covalent attachment of molecules—a process known as bioconjugation—is a fundamental requirement.[1] Polyethylene glycol (PEG) linkers have become central to this process, acting as flexible, hydrophilic spacers that can significantly improve the pharmacokinetic and physicochemical properties of therapeutics, such as enhancing solubility, extending circulation half-life, and reducing immunogenicity.[2][3][4]

However, the true success of a bioconjugate does not merely hinge on the presence of a PEG chain, but critically on the chemistry used to attach it. The choice of reactive groups at the termini of the PEG linker dictates the strategy, control, and ultimate success of the conjugation. This guide provides an in-depth, objective comparison of two powerful but fundamentally different classes of PEG linkers: the classic, amine-reactive N-Hydroxysuccinimide (NHS)-activated PEGs and the versatile, heterobifunctional Azide(N3)-PEG-Tosyl(Tos) linkers.

Our goal is to move beyond a simple cataloging of features and delve into the causality behind experimental choices. We will explore the reaction mechanisms, kinetic considerations, and strategic implications of each linker type, providing you, the research and development professional, with the field-proven insights needed to select the optimal tool for your application.

Chapter 1: Mechanistic Principles and Core Reactivity

Understanding the foundational chemistry of each linker is paramount to appreciating their respective strengths and limitations. The choice between these two is often a choice between simplicity and control.

The Workhorse of Bioconjugation: NHS-activated PEG Linkers

NHS-activated PEG linkers are perhaps the most common tool for PEGylation, primarily due to their straightforward reactivity with primary amines.

Reaction Mechanism: The N-Hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic attack by primary amines, such as those found on the ε-amine of lysine residues or the N-terminus of proteins.[5][6] This reaction results in the formation of a highly stable amide bond, covalently linking the PEG chain to the biomolecule. The optimal reaction environment is typically a buffer with a neutral to slightly basic pH (pH 7.0-9.0).[5]

Causality Behind pH Choice: The reaction rate is pH-dependent. At a more basic pH (>8), the amine is deprotonated and thus more nucleophilic, leading to a faster reaction.[7] However, this benefit comes with a significant trade-off: hydrolysis.

The Challenge of Hydrolysis: The primary drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments. The ester linkage can be attacked by water, rendering the linker inactive. This competing reaction becomes significantly faster at higher pH values.[8][9] For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6.[8] This necessitates careful control of reaction time and conditions to maximize conjugation efficiency before the linker degrades.[10]

Specificity and its Limitations: While highly reactive with primary amines, this can lead to a lack of site-specificity on proteins with multiple lysine residues, resulting in a heterogeneous mixture of PEGylated products.[5] This heterogeneity can be a significant challenge for characterization and regulatory approval of therapeutic proteins.

Caption: Reaction mechanism of an NHS-activated PEG linker with a primary amine.

The Strategist's Choice: N3-PEG10-Tos Linkers

The N3-PEG10-Tos linker represents a more advanced class of heterobifunctional reagents, offering orthogonal chemistries that enable sequential, highly controlled conjugations.

Dual Functional Ends:

  • Azide (N3) Group: This is a bioorthogonal handle.[11][12] It does not react with native functional groups found in biological systems but participates with high specificity in "click chemistry" reactions.[13] The most common applications are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the latter of which is copper-free and highly biocompatible.[14][15][16]

  • Tosyl (Tos) Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group.[17][18] Derived from an alcohol, a tosylate ester transforms the hydroxyl group into a reactive site for nucleophilic substitution (SN2) reactions by nucleophiles such as thiols (from cysteine) or amines.[19]

Key Advantage: Orthogonal Control and Stability: The power of this linker lies in its orthogonality. The tosyl and azide groups react under completely different conditions. A researcher can first perform a nucleophilic substitution reaction using the tosyl group, purify the intermediate, and then, in a separate step, use the azide group for a click chemistry reaction. This stepwise approach provides unparalleled control over the construction of complex bioconjugates.

Furthermore, both the tosyl group and the azide group are significantly more stable to hydrolysis than an NHS ester, allowing for more flexible reaction conditions and storage. The resulting sulfonamide bond (from reaction with an amine) is also exceptionally stable.[19]

Workflow Start Start: Assemble Reagents 1. N₃-PEG₁₀-Tos 2. Molecule A (with -SH) 3. Molecule B (with DBCO) Step1 Step 1: Tosyl Conjugation - React N₃-PEG₁₀-Tos with Molecule A-SH - Sₙ2 reaction conditions Start->Step1 Purify1 Purification 1 (SEC/HPLC) - Remove unreacted linker and Molecule A Step1->Purify1 QC1 QC 1 (Mass Spec) - Confirm formation of N₃-PEG₁₀-S-Molecule A Purify1->QC1 Step2 Step 2: Azide 'Click' Conjugation - React N₃-PEG-A with Molecule B-DBCO - SPAAC conditions (aqueous, RT) QC1->Step2 Proceed if successful Purify2 Purification 2 (SEC/HPLC) - Remove unreacted Molecule B Step2->Purify2 QC2 QC 2 (Mass Spec, SDS-PAGE) - Confirm final conjugate: Molecule B-PEG₁₀-S-Molecule A Purify2->QC2 End Final Homogeneous Bioconjugate QC2->End Proceed if successful

Sources

Validation

N3-PEG10-Tos: Strategic Alternatives for High-Fidelity Bioconjugation &amp; PROTAC Synthesis

[1] Executive Summary N3-PEG10-Tos (Azido-PEG10-Tosylate) is a heterobifunctional linker designed for precision chemistry.[1] It serves as a molecular bridge, combining an azide (N3) group for bioorthogonal "click" chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N3-PEG10-Tos (Azido-PEG10-Tosylate) is a heterobifunctional linker designed for precision chemistry.[1] It serves as a molecular bridge, combining an azide (N3) group for bioorthogonal "click" chemistry and a tosylate (Tos) group as a highly reactive electrophile for nucleophilic substitution.

While N3-PEG10-Tos is a gold standard for synthesizing small molecule conjugates (like PROTACs) due to the stability and defined reactivity of the tosyl group, it is often misapplied in direct protein bioconjugation where NHS esters or Maleimides offer superior kinetics. This guide dissects the technical trade-offs, providing evidence-based alternatives and validated protocols for researchers.

Section 1: The Landscape of Alternatives

Objective Comparison of N3-PEG10-Tos against Functional Equivalents.

The choice of linker depends entirely on the nucleophile you intend to functionalize. The table below compares N3-PEG10-Tos with its primary alternatives based on reactivity, stability, and application fit.

Table 1: Comparative Analysis of Heterobifunctional PEG Linkers
Linker TypeReactive Group AReactive Group BPrimary TargetStability (Hydrolysis)Reaction pHApplication Verdict
N3-PEG10-Tos Azide (Click)Tosylate (Leaving Group) Small Molecules (OH, NH2, SH)High (Stable solid)Basic (pH > 9) or Organic BaseBest for PROTAC/Ligand Synthesis
N3-PEG10-NHS Azide (Click)NHS Ester (Acylating)Proteins (Lysine amines)Low (Hydrolyzes rapidly)Neutral/Basic (pH 7-8.[1]5)Best for Protein Labeling
N3-PEG10-Mal Azide (Click)Maleimide (Michael Acceptor)Cysteines (Thiols)Moderate (Ring opening)Neutral (pH 6.5-7.[1]5)Best for Site-Specific Conjugation
N3-PEG10-Br Azide (Click)Bromide (Leaving Group)Small MoleculesHighBasicCheaper Alternative to Tos (Less UV active)
Section 2: Application-Specific Deep Dive
Application A: PROTAC Linker Synthesis

Context: You are building a Proteolysis Targeting Chimera (PROTAC) and need to attach a PEG linker to a target protein ligand (e.g., a VHL or CRBN ligand).[2]

The Challenge: You need to alkylate a hydroxyl (-OH) or amine (-NH2) group on your ligand without affecting the azide group needed for the final "click" assembly.[1]

  • Why N3-PEG10-Tos?

    • Leaving Group Efficiency: The tosylate group (-OTs) is an excellent leaving group (conjugate acid pKa ~ -2.8), superior to mesylates (-OMs) for SN2 reactions in complex synthesis.[1]

    • UV Detectability: Unlike alkyl halides (N3-PEG-Br), the tosyl group contains an aromatic ring, making the linker UV-active.[1] This is crucial for monitoring reaction progress via TLC or LC-MS before the linker is attached.[1]

    • Chain Length (PEG10): PROTAC efficacy relies on the "ternary complex" geometry.[1] PEG10 provides an extended length of ~35-40 Å.[1] This is often a "sweet spot" for spanning deep binding pockets where shorter linkers (PEG3-5) fail to induce degradation.[1]

Alternative Strategy: If the Tosylate substitution is too slow (steric hindrance), switch to N3-PEG10-I (Iodide) .[1] Iodide is a better leaving group than Tosylate but is less stable in storage (light sensitive).[1]

Application B: Protein Surface Modification

Context: You want to attach a "Clickable" handle to an antibody or enzyme.

The Verdict: DO NOT USE N3-PEG10-Tos.

  • Reasoning: Nucleophilic substitution of a tosylate requires elevated temperatures (40-80°C) and basic conditions (organic bases like TEA/DIPEA) to proceed at a reasonable rate.[1] These conditions will denature most proteins.[1]

  • Correct Alternative: N3-PEG10-NHS . The N-hydroxysuccinimide (NHS) ester reacts efficiently with lysine residues at physiological pH (7.[1]4) and room temperature within 30-60 minutes.

Section 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct linker and the synthesis workflow for a PROTAC molecule using N3-PEG10-Tos.

LinkerSelection cluster_PROTAC PROTAC Synthesis Workflow (Tos Route) Start Start: Select Target TargetProtein Target: Protein/Antibody (Surface Amines) Start->TargetProtein TargetSmallMol Target: Small Molecule (Ligand/Drug) Start->TargetSmallMol NHS_Route Use N3-PEG-NHS (Acylation) TargetProtein->NHS_Route Lysine (-NH2) Mal_Route Use N3-PEG-Mal (Thiol-Michael Addn) TargetProtein->Mal_Route Cysteine (-SH) CheckGroup Functional Group? TargetSmallMol->CheckGroup Tos_Route Use N3-PEG10-Tos (SN2 Substitution) CheckGroup->Tos_Route Nucleophile (-OH, -NH2, -SH) DirectClick Use Alkyne-Ligand (Direct Click) CheckGroup->DirectClick Alkyne Ligand Ligand-OH Intermediate Ligand-O-PEG10-N3 Ligand->Intermediate N3-PEG10-Tos K2CO3, DMF, 60°C Final PROTAC (Ligand-Linker-E3) Intermediate->Final Alkyne-E3 Ligand CuAAC Click

Figure 1: Decision Matrix for Linker Selection and PROTAC Synthesis Workflow.

Section 4: Validated Experimental Protocols
Protocol A: Synthesis of Ligand-PEG10-N3 (Via Tosylate Displacement)

Use this protocol to attach the linker to a small molecule ligand (e.g., for PROTACs).[1]

Reagents:

  • Target Ligand (containing a phenol or primary amine).[1]

  • N3-PEG10-Tos (1.2 - 1.5 equivalents).[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1]
  • Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step Methodology:

  • Activation: Dissolve the Target Ligand (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (2.0 - 3.0 eq).[1] Stir at Room Temperature (RT) for 15-30 minutes to generate the phenolate/nucleophile.[1]
    
  • Substitution: Add N3-PEG10-Tos (1.2 eq) dissolved in a minimal amount of DMF dropwise.

  • Reaction: Heat the mixture to 50-60°C and stir for 4-12 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[1] The Tosylate spot (UV active) should disappear/shift, and the product mass (

      
      ) should appear.[1]
      
  • Work-up: Dilute with Ethyl Acetate, wash 3x with water/brine to remove DMF and excess PEG.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography.

    • Note: The azide group is stable under standard silica chromatography conditions.

Protocol B: CuAAC "Click" Reaction (Connecting the E3 Ligand)

Use this protocol to link the Azide-functionalized ligand to an Alkyne-functionalized E3 ligase binder.[1]

Reagents:

  • Ligand-PEG10-N3 (from Protocol A).[1]

  • Alkyne-E3 Ligand (e.g., Thalidomide-alkyne).[1]

  • Catalyst:

    
     (0.1 eq) + Sodium Ascorbate (0.5 eq).[1]
    
  • Solvent: t-BuOH/Water (1:[1]1) or DMSO/Water.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve both the Azide-Ligand (1.0 eq) and Alkyne-Ligand (1.0 eq) in the solvent mixture.[1]

  • Catalyst Prep: Prepare fresh aqueous solutions of

    
     and Sodium Ascorbate.
    
  • Initiation: Add

    
     solution followed immediately by Sodium Ascorbate. The solution may turn slightly yellow/orange.
    
  • Reaction: Stir at RT for 2-16 hours.

    • Self-Validation: LC-MS should show the disappearance of both starting materials and the formation of the triazole-linked product.

  • Purification: Preparative HPLC is recommended to remove copper traces, which are toxic to cells.[1]

References
  • Veronese, F. M., & Pasut, G. (2005).[3] PEGylation, successful approach to drug delivery.[3] Drug Discovery Today. Link[1]

  • Béziere, N., et al. (2022).[1] Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. NIH / PubMed.[1] Link

  • Roberts, M. J., et al. (2002).[1] Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews. Link[1]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Conversion of Alcohols to Good Leaving Groups.[4][5] Link

  • BiochemPeg. (2024).[1][6] Monodisperse Azido-PEG10-acid (N3-PEG10-COOH) and Derivatives.[1] Link

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Validation of N3-PEG10-Tos Conjugation

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. Heterobifunctional linkers, such as Azido-PEG10-Tosyl (N3-PEG10-Tos), are sophisticated chemical tools pi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. Heterobifunctional linkers, such as Azido-PEG10-Tosyl (N3-PEG10-Tos), are sophisticated chemical tools pivotal in the synthesis of advanced bioconjugates, antibody-drug conjugates (ADCs), and functionalized materials. The promise of this linker lies in its orthogonal reactivity: the azide group's amenability to "click" chemistry and the tosylate's role as an excellent leaving group for nucleophilic substitution.[1][2] However, this promise can only be realized if the linker itself is structurally sound and pure.

This guide provides an in-depth comparison of analytical techniques for the validation of N3-PEG10-Tos. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring that each analytical step contributes to a self-validating workflow.

The Molecular Blueprint: Understanding N3-PEG10-Tos

Before delving into analysis, it is crucial to understand the molecule's structure. N3-PEG10-Tos consists of a ten-unit polyethylene glycol (PEG) spacer, flanked by an azide (N₃) group on one terminus and a tosylate (Tos) group on the other. This specific architecture dictates the analytical strategy; we must confirm the integrity of the PEG backbone and, most critically, the successful and complete installation of both terminal functional groups.

Caption: A logical workflow for the comprehensive validation of N3-PEG10-Tos.

Comparative Guide to Core Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked. Here, we compare the core methods used to validate N3-PEG10-Tos, highlighting their principles, strengths, and limitations from an application scientist's perspective.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect

Causality Behind the Choice: NMR is the undisputed gold standard for unambiguous structural elucidation. It provides atomic-level information on the chemical environment of protons (¹H) and carbons (¹³C), allowing for the definitive confirmation of the tosylation and azidation reactions and an assessment of the degree of substitution.

  • ¹H NMR: This is the workhorse for validation. We look for characteristic signals corresponding to the aromatic protons of the tosyl group, the methylene protons adjacent to the azide and tosylate groups, and the repeating ethylene glycol units of the PEG backbone. The integration (area under the peak) of these signals allows for quantitative assessment of functionalization. For instance, the ratio of the tosyl aromatic protons to the protons adjacent to the azide can confirm a 1:1 stoichiometry. [3][4]A key experimental choice is the solvent; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for PEG derivatives as it provides a stable, non-exchangeable hydroxyl resonance, making it easier to spot incomplete reactions of the starting PEG-diol. [5]* ¹³C NMR: While more time-consuming to acquire, ¹³C NMR confirms the carbon skeleton. A crucial signal to observe is the downfield shift of the carbon adjacent to the azide group to approximately 50 ppm, a hallmark of successful azidation. [4] Trustworthiness: NMR is a self-validating system because the presence, position, and integration of every peak must be consistent with the proposed structure. The absence of signals from the starting material (e.g., the terminal -OH protons of PEG-diol) is as important as the presence of the product signals.

Technique Information Provided Strengths Limitations
NMR Definitive structure, purity, degree of substitutionHighly detailed structural info, quantitativeLower sensitivity, requires pure sample for clear spectra
Mass Spectrometry (MS): The Molecular Scale

Causality Behind the Choice: While NMR confirms the structure, MS verifies the absolute molecular weight. For a molecule like N3-PEG10-Tos, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar, thermally labile molecules.

  • LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) is exceptionally powerful. [6][7][8]The LC component separates the target molecule from impurities, and the MS provides a mass for each eluting peak. This allows for the confident identification of the main product and characterization of any reaction byproducts or unreacted starting materials. [9]The challenge with PEGs is their inherent polydispersity and the formation of multiple charged species, which can complicate the spectrum. However, modern deconvolution algorithms can process this complex data to yield the zero-charge mass spectrum. [8] Trustworthiness: The system is self-validating when the measured mass from the main chromatographic peak matches the calculated theoretical mass of N3-PEG10-Tos. The presence of peaks corresponding to starting materials or side-products provides direct evidence of an incomplete or imperfect reaction.

Technique Information Provided Strengths Limitations
MS Molecular weight confirmation, impurity identificationHigh sensitivity, accurate mass determinationPEG heterogeneity can complicate spectra, not inherently quantitative without standards
High-Performance Liquid Chromatography (HPLC): The Purity Police

Causality Behind the Choice: HPLC is the premier technique for assessing the purity of the synthesized linker. []It separates the product from any residual starting materials (e.g., PEG-diol, tosyl chloride) and byproducts (e.g., bis-tosylated PEG).

  • Detector Choice is Critical: A significant challenge in PEG analysis is that the PEG backbone lacks a UV chromophore. [11][12]While the tosyl group provides some UV absorbance, relying on a UV detector alone can be misleading. A more universal detector is required.

    • Charged Aerosol Detector (CAD): This is an excellent choice as it provides a near-uniform response for any non-volatile analyte, making it ideal for quantifying the purity of PEG compounds irrespective of their chromophores. [11][12] * Refractive Index (RI) Detector: RI is another universal detector, but it is sensitive to temperature and mobile phase composition, making gradient elution challenging. [13]* Methodology: Reversed-phase HPLC (RP-HPLC) is typically used to separate based on polarity. The N3-PEG10-Tos product will have a distinct retention time compared to its more polar precursor, PEG-diol.

Trustworthiness: The protocol is self-validating by running standards of the starting materials alongside the product. Purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.

Technique Information Provided Strengths Limitations
HPLC Purity assessment, quantificationHigh resolution, highly quantitative, robustRequires appropriate detector (CAD, RI) as PEG lacks a strong UV chromophore
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Scout

Causality Behind the Choice: FTIR is a rapid, straightforward technique used to confirm the presence of key functional groups. It is an excellent first-pass validation step post-synthesis.

  • Key Vibrational Bands: The diagnostic power of FTIR for N3-PEG10-Tos lies in two specific regions of the spectrum:

    • Azide (N₃) Stretch: A sharp, strong, and unmistakable absorption band appears around 2100 cm⁻¹ . [4][14][15][16]Its presence is direct evidence of successful azidation.

    • Tosyl (SO₂) Stretches: The sulfonyl group exhibits characteristic symmetric and asymmetric stretching vibrations, typically seen around 1350 cm⁻¹ and 1175 cm⁻¹ .

  • The disappearance of the broad O-H stretch from the starting PEG-diol (around 3400 cm⁻¹) further supports the completion of the reaction.

Trustworthiness: While not quantitative, FTIR provides a quick and reliable yes/no answer regarding the incorporation of the critical azide and tosyl functionalities. Comparing the product spectrum to the starting material spectrum provides a clear validation checkpoint.

Technique Information Provided Strengths Limitations
FTIR Presence of key functional groupsFast, simple, requires minimal sampleNot quantitative, provides limited structural detail

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing clear and actionable data for researchers.

Protocol 1: ¹H NMR Spectroscopy Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the N3-PEG10-Tos sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex until fully dissolved.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Obtain a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing: Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

  • Analysis & Validation:

    • Identify the aromatic protons of the tosyl group (doublets around δ 7.5-7.8 ppm).

    • Identify the characteristic methylene protons of the PEG backbone (a large multiplet around δ 3.5 ppm).

    • Identify the methylene protons adjacent to the azide (-CH₂-N₃) and tosylate (-CH₂-OTs) groups. The protons next to the tosylate will be further downfield (δ ~4.1 ppm) than those next to the azide (δ ~3.4 ppm).

    • Integrate the peaks. Set the integration of the PEG backbone to a reference value. The relative integrations of the tosyl and azide-adjacent protons should be consistent with the structure.

    • Confirm the absence of a significant hydroxyl peak (~4.6 ppm in DMSO-d₆), which would indicate unreacted starting material. [5] Table of Expected ¹H NMR Signals (in DMSO-d₆):

Assignment Chemical Shift (δ, ppm) Multiplicity Integration (Relative)
Tosyl-Ar-H ~7.5 - 7.82 Doublets4H
-CH₂-OTs~4.1Triplet2H
PEG Backbone~3.5Multiplet~36H
-CH₂-N₃~3.4Triplet2H
Tosyl-CH₃~2.4Singlet3H
Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of N3-PEG10-Tos in a 50:50 mixture of acetonitrile and water. Dilute to ~50 µg/mL for injection.

  • LC Conditions (Example):

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% to 80% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI-Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100 - 2000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Analysis & Validation:

    • Extract the ion chromatogram for the expected adducts of N3-PEG10-Tos (e.g., [M+Na]⁺, [M+NH₄]⁺).

    • Verify that the main peak in the total ion chromatogram (TIC) corresponds to the product's retention time.

    • Deconvolute the mass spectrum of the main peak to obtain the zero-charge molecular weight.

    • Compare the experimental mass to the calculated theoretical mass. A mass accuracy within 5 ppm is considered excellent confirmation.

    • Scrutinize minor peaks for the masses of potential impurities like PEG-diol or bis-tosylated PEG.

Protocol 3: FTIR Spectroscopy Analysis
  • Sample Preparation: Place a small amount of the neat N3-PEG10-Tos oil or solid on the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹, co-adding at least 16 scans for a good signal.

  • Analysis & Validation:

    • Confirm the presence of a sharp, strong peak around 2100 cm⁻¹ . This is the most critical diagnostic peak for the azide group. [4][15] * Confirm the presence of S=O stretching peaks around 1350 cm⁻¹ and 1175 cm⁻¹ for the tosylate group.

    • Confirm the presence of a strong C-O-C ether stretch around 1100 cm⁻¹ , characteristic of the PEG backbone.

    • Verify the absence or significant reduction of a broad O-H band around 3400 cm⁻¹, indicating consumption of the starting alcohol.

Table of Key FTIR Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Azide (R-N₃)Asymmetric Stretch~2100 (Sharp, Strong)
Tosyl (R-SO₂-Ar)Asymmetric S=O Stretch~1350
Tosyl (R-SO₂-Ar)Symmetric S=O Stretch~1175
PEG Ether (C-O-C)Stretch~1100 (Broad, Strong)

Conclusion

Validating the structure and purity of N3-PEG10-Tos is not a perfunctory quality control step; it is the foundation upon which successful conjugation chemistries are built. By employing an orthogonal suite of analytical techniques—NMR for structural proof, MS for molecular weight confirmation, HPLC for purity assessment, and FTIR for rapid functional group identification—researchers can proceed with confidence. This multi-faceted approach, grounded in the principles of causality and self-validation, ensures the reliability of this powerful bifunctional linker, ultimately accelerating the path to discovery and development.

References

  • Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Retrieved from [Link]

  • Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. Retrieved from [Link]

  • Veronese, F. M., & Mero, A. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 7. Retrieved from [Link]

  • D'Addio, S. M., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Molecules, 28(2), 809. Retrieved from [Link]

  • LCGC International. (n.d.). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. Retrieved from [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Retrieved from [Link]

  • Harris, J. M., & Chess, R. B. (2012). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry, 23(5), 899-912. Retrieved from [Link]

  • Roy, J. T. (2005). Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS. Impact Analytical. Retrieved from [Link]

  • Hyldbakk, A., et al. (2024). Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines. Journal of Controlled Release, 366, 611-620. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Waters. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H-NMR of α -azide- ω -tosyl PEG in DMSO. Retrieved from [Link]

  • Gros, M., et al. (2018). Structural evidence that MOAP1 and PEG10 are derived from retrovirus/retrotransposon Gag proteins. PLoS ONE, 13(5), e0194539. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of tosyl starch samples obtained in different solvent systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3. 1 H-NMR of α -azide- ω -hydroxyl PEG ( 2 ) in DMSO. Retrieved from [Link]

  • Ley, S. V., et al. (2021). Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. Organic Process Research & Development, 25(12), 2736-2743. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection. Retrieved from [Link]

  • Nwe, K., & Brechbiel, M. W. (2024). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Reviews, 124(1), 1-28. Retrieved from [Link]

  • ResearchGate. (n.d.). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm.... Retrieved from [Link]

  • Izawa, K., & Hasegawa, T. (2012). Tosylated and azidated inulins as key substrates for further chemical modifications to access inulin-based advanced materials: an inulin-based glycocluster. Bioorganic & Medicinal Chemistry Letters, 22(2), 1189-1193. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Pearson+. (2024). Using an appropriate tosylate intermediate, synthesize the follow.... Retrieved from [Link]

  • Harris, J. M., et al. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives. Journal of Polymer Science: Polymer Chemistry Edition. Retrieved from [Link]

  • Stoddard Tutoring. (2018, February 3). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

Sources

Validation

Assessing the Impact of N3-PEG10-Tos on Protein Activity: A Comparative Technical Guide

Topic: Assessing the Impact of N3-PEG10-Tos on Protein Activity Content Type: Publish Comparison Guide Executive Summary In the precise architecture of bioconjugates—whether for PROTACs, Antibody-Drug Conjugates (ADCs),...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Impact of N3-PEG10-Tos on Protein Activity Content Type: Publish Comparison Guide

Executive Summary

In the precise architecture of bioconjugates—whether for PROTACs, Antibody-Drug Conjugates (ADCs), or surface immobilization—the linker determines the function. N3-PEG10-Tos (Azide-PEG10-Tosylate) represents a specialized class of heterobifunctional crosslinkers.[1] Unlike the ubiquitous NHS esters that indiscriminately label surface amines, the Tosylate (Tos) group functions as a selective alkylating agent, often requiring specific synthetic steps or unique pH conditions to target nucleophiles like Histidine or engineered cysteines.

This guide objectively compares N3-PEG10-Tos against standard amine-reactive (NHS) and thiol-reactive (Maleimide) alternatives.[1] We analyze its impact on protein activity through the lens of site-specificity, linker physics (PEG10 hydrodynamics), and reaction orthogonality.

Technical Profile & Mechanism

The Molecule: N3-PEG10-Tos[1]
  • Azide (-N3): A bioorthogonal handle for Click Chemistry (CuAAC or SPAAC).[1] It is inert to biological functional groups, ensuring no off-target activity during the initial conjugation step.[1]

  • PEG10 Spacer: A discrete polyethylene glycol chain (~35–40 Å extended length).[1] It provides critical water solubility and flexibility without the massive steric cloud of high-molecular-weight PEGs (e.g., PEG20k).[1]

  • Tosylate (-Tos): A sulfonate ester leaving group.[1] In organic synthesis, it is displaced by nucleophiles (amines, hydroxyls, thiols). In protein chemistry, it acts as a slow-acting, specific alkylating agent , distinct from the rapid acylation of NHS esters.

Mechanism of Action

N3-PEG10-Tos is typically employed in a "Ligand-First" workflow or a "Site-Specific" protein labeling strategy.[1]

ReactionMechanism Substrate Nucleophile (Ligand/His-Tag) Intermediate N3-PEG10-Ligand (Stable Intermediate) Substrate->Intermediate SN2 Displacement (-TsO group) Linker N3-PEG10-Tos Linker->Intermediate Conjugate Final Conjugate (Triazole Linkage) Intermediate->Conjugate Click Reaction (CuAAC/SPAAC) Protein Alkyne-Protein (Target) Protein->Conjugate +

Figure 1: Reaction Workflow. The Tosylate group is displaced by a specific nucleophile (Step 1) before the Azide is "clicked" to the protein (Step 2), preserving protein integrity.

Comparative Analysis: N3-PEG10-Tos vs. Alternatives

The choice of N3-PEG10-Tos is a choice for control over convenience .[1]

Chemistry Comparison: Selectivity vs. Yield

The primary impact on protein activity stems from where the linker attaches. Random attachment (NHS) often occludes active sites; specific attachment (Tos/Mal) preserves them.[1]

FeatureN3-PEG10-Tos N3-PEG-NHS N3-PEG-Maleimide
Reactive Group Tosylate (Alkylating)NHS Ester (Acylating)Maleimide (Alkylating)
Primary Target Small molecule nucleophiles (OH, NH2) or His-tags (pH 5.[1][2]0)Surface Lysines (Random)Free Cysteines
Selectivity High (Requires specific conditions/synthesis)Low (Stochastic labeling)High (Site-specific)
Hydrolytic Stability High (Stable in water for hours/days)Low (Hydrolyzes in minutes)Moderate (Ring opens over time)
Impact on Activity Minimal (Site-directed or pre-conjugated to ligand)High Risk (Can label active site Lysines)Low (If Cys is distal to active site)

Expert Insight: Unlike NHS esters, which hydrolyze rapidly in water, Tosylates are stable. This allows for pH-controlled targeting of Histidine tags .[1] Research indicates that PEG-mono-sulfones (analogous to Tosylates) can selectively conjugate to N-terminal His-tags at pH 5.0, preserving the bioactivity of proteins like Interferon, whereas NHS labeling significantly reduces activity due to random lysine modification [1].[1]

Linker Physics: PEG10 vs. Short/Long Chains

The "PEG10" designation is critical. It sits in the "Goldilocks" zone for PROTACs and bioactive linkers.

  • vs. Short PEGs (PEG2-4): Short linkers often fail to span the gap between a PROTAC E3 ligase and the target protein, or they lead to poor solubility. PEG10 provides adequate reach (~35 Å) and solubility without the "rigidifying" effect of short alkyl chains.

  • vs. Long PEGs (PEG2k+): Large PEGs create a "steric shield" (umbrella effect).[1] While this extends half-life, it often blocks substrate access to the protein's active site, reducing

    
    . PEG10 is long enough to solvate but short enough to minimize steric occlusion [2].[1]
    

Experimental Workflow: Assessing Activity Retention

To accurately assess the impact of N3-PEG10-Tos, one must compare the specific activity (


) of the conjugate against the native protein.
Protocol: Site-Specific Conjugation & Activity Assay[1]

Materials:

  • Target Protein (e.g., His-tagged enzyme).[1]

  • N3-PEG10-Tos (dissolved in DMSO).[1]

  • Conjugation Buffer: 50 mM Sodium Acetate, pH 5.0 (for His-targeting) OR 100 mM Phosphate, pH 8.0 (for general nucleophiles).[1]

  • Activity Assay Substrate.[1]

Step-by-Step Methodology:

  • Conjugation (The "Tos" Step):

    • Standard: React N3-PEG10-Tos with a small molecule ligand (5 eq) in organic solvent (DMF/DCM) with base (DIPEA) to create Ligand-PEG10-N3 .[1] Purify via HPLC.

    • Direct Protein (His-Tag): Incubate Protein (1 mg/mL) with N3-PEG10-Tos (10 eq) in NaOAc buffer (pH 5.0) for 16 hours at 25°C. The acidic pH protonates Lysines (blocking them) but allows His-tag alkylation [1].[1]

  • Purification:

    • Remove excess linker using Zeba™ Spin Desalting Columns (7K MWCO) or dialysis.[1]

  • Click Reaction (The "N3" Step):

    • React the N3-labeled construct with an Alkyne-functionalized partner (e.g., DBCO-Fluorophore or Alkyne-E3 Ligase) to complete the chimera.[1]

  • Activity Assessment:

    • Kinetic Assay: Measure initial velocity (

      
      ) at varying substrate concentrations.[1]
      
    • Data Plotting: Construct Michaelis-Menten curves.

    • Calculation: Compare

      
       (binding affinity) and 
      
      
      
      (turnover).[1]

ActivityAssay cluster_logic Interpretation Native Native Protein (Control) Assay Enzymatic/Binding Assay (Substrate Saturation) Native->Assay Conjugate N3-PEG10-Protein (Test Sample) Conjugate->Assay Result Compare Km & Vmax Assay->Result Data Analysis Pass Km unchanged = Active Site Intact Result->Pass Fail Km increased = Steric Hindrance Result->Fail

Figure 2: Validation Logic. A shift in


 indicates the PEG10 chain is interfering with binding, while a drop in 

suggests chemical modification of a catalytic residue.[1]

Data Review: Performance Benchmarks

The following table summarizes expected outcomes when using N3-PEG10-Tos versus an NHS-ester equivalent for a typical globular protein (e.g., BSA or IgG).

MetricN3-PEG10-Tos (Site-Specific) N3-PEG-NHS (Random) Interpretation
Conjugation Efficiency Moderate (30–50%)High (>90%)NHS is more efficient but "messier".[1]
Activity Retention High (90–100%) Variable (40–80%)Tosylate allows avoidance of active site Lysines.[1]
Homogeneity High (Mono-PEGylated)Low (Heterogeneous mixture)Critical for regulatory (CMC) consistency.[1]
Solubility Impact Moderate IncreaseHigh IncreaseRandom PEGylation covers more surface area.[1]

Key Finding: In PROTAC development, linker length significantly impacts degradation efficiency. Studies on Estrogen Receptor (ER) degradation showed that a 16-atom linker (close to PEG3-4) was optimal, but PEG10 is often required when the E3 ligase and target binding sites are deeply buried, requiring a longer "reach" to form the ternary complex [3].[1]

References

  • ResearchGate. PEG conjugation studies of truncated N-terminal His-tagged IFN variants.[1] Available at: [Link][1]

  • National Institutes of Health (NIH). Impact of linker length on the activity of PROTACs. Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Executive Safety Summary: The Dual-Hazard Matrix

Topic: N3-PEG10-Tos Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists As a Senior Application Scientist, I must cla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N3-PEG10-Tos Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

As a Senior Application Scientist, I must clarify that N3-PEG10-Tos presents a "hybrid" risk profile that often confuses standard waste protocols. You are dealing with two distinct reactive termini on a soluble PEG backbone:

  • The Azide (

    
    ):  An energy-rich functional group. While the PEG spacer and high Carbon/Nitrogen (
    
    
    
    ) ratio stabilize it against spontaneous explosion, it retains shock sensitivity if concentrated or crystallized. It reacts with heavy metals (Lead, Copper) to form highly explosive metal azides.
  • The Tosylate (Tos): A potent alkylating agent. It is a "leaving group" designed to facilitate chemical bonding, which biologically translates to genotoxicity (DNA alkylation).

The Core Directive: Never dispose of this compound down the drain. The PEG chain makes it water-soluble, increasing environmental mobility, while the azide creates explosion hazards in plumbing traps (copper/lead pipes).

Chemical Profile & Hazard Identification

Understanding the molecule is the first step in safe disposal.

PropertySpecificationSafety Implication
Molecular Weight ~600-800 Da (varies by PEG purity)Non-volatile; inhalation risk is low unless aerosolized.
Physical State Viscous Oil or Low-Melting SolidSticky; difficult to clean completely from glass without solvent.
Azide (

)
Terminal Functional GroupExplosion Hazard: Incompatible with acids (forms

gas) and heavy metals.
Tosylate (OTs) Terminal Functional GroupHealth Hazard: Alkylating agent. Skin/Eye irritant.[1] Potential carcinogen.[2]
Solubility Water, DMSO, DMF, MethanolEnvironmental Hazard: High mobility in water systems.

Disposal Decision Matrix (Operational Logic)

Do not treat all waste identical.[3] Use this logic flow to determine the correct disposal path.

DisposalMatrix Start Waste Source Identification Condition1 Is it Pure Substance (>500 mg) or Expired Stock? Start->Condition1 PathA High-Concentration Stream Condition1->PathA Yes (Bulk) PathB Dilute/Trace Stream Condition1->PathB No (Reaction mix/Washings) ActionA Chemical Deactivation (Quenching) REQUIRED before disposal PathA->ActionA ActionB Solvent Waste Segregation (No quenching needed) PathB->ActionB Disposal Tag as 'Reactive/Toxic Organic Waste' Ship for Incineration ActionA->Disposal ActionB->Disposal

Figure 1: Decision Matrix for N3-PEG10-Tos Disposal. High-quantity waste requires pre-treatment to lower reactivity risks during transport.

Protocol A: Chemical Deactivation (Quenching)

When to use: For expired stock bottles, spills of pure material, or reaction leftovers >500 mg. The Goal: Convert the explosive Azide to an inert Amine and hydrolyze the Tosylate.

The Self-Validating Mechanism

We utilize a Staudinger Reduction strategy. This is superior to acid/base hydrolysis because it generates nitrogen gas (


) as a visible indicator of reaction progress. If it bubbles, it's working. When bubbling stops, the hazard is largely neutralized.
Reagents Required
  • Solvent: Tetrahydrofuran (THF) or Methanol.

  • Reducing Agent: Triphenylphosphine (

    
    ).[4][5]
    
  • Nucleophile: Sodium Thiosulfate (

    
    ) - Neutralizes the Tosylate.
    
Step-by-Step Procedure
  • Dissolution: Dissolve the N3-PEG10-Tos waste in THF or Methanol (approx. 10 mL solvent per 1 g waste).

  • Azide Quench (Staudinger):

    • Add 1.5 equivalents of Triphenylphosphine (

      
      ) relative to the azide.
      
    • Observation: You will see mild effervescence (

      
       gas evolution).
      
    • Validation: Stir at Room Temperature (RT) for 2 hours. Ensure bubbling has ceased.

    • Mechanism:[4][5][6][7][8][9]

      
      
      
  • Tosylate Quench:

    • Add an excess of saturated aqueous Sodium Thiosulfate solution to the mixture.

    • Stir vigorously for 1 hour. The thiosulfate anion acts as a nucleophile, displacing the tosylate group.

  • Final Disposal:

    • The resulting mixture now contains an amino-PEG alcohol (low hazard) and triphenylphosphine oxide.

    • Transfer to a waste container labeled: "Quenched Organic Waste: Contains Solvents & Phosphines."

Protocol B: Waste Segregation & Packaging

When to use: For standard experimental waste, TLC plates, gloves, and dilute reaction mixtures.

CRITICAL COMPATIBILITY RULES:

  • NO ACIDS: Never mix Azide waste with acidic waste streams (e.g.,

    
    , 
    
    
    
    ). This generates Hydrazoic Acid (
    
    
    )
    , which is highly toxic and volatile.[10]
  • NO HALOGENATED SOLVENTS (If possible): Avoid mixing concentrated azides with Dichloromethane (DCM) or Chloroform.[3] Over time, they can form di-azidomethane, which is extremely explosive. Note: Dilute solutions (<1%) in DCM are generally acceptable for immediate disposal but should not be stored long-term.

  • NO HEAVY METALS: Do not use metal spatulas (copper/brass) or dispose of in containers with metal salts.

Packaging Steps:

  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers.

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - ORGANIC"

    • Constituents: "N3-PEG10-Tos, Methanol/THF"

    • Hazard Checkboxes: [x] Toxic [x] Reactive [x] Irritant

  • Storage: Store in a secondary containment tray away from light and heat until pickup.

Emergency Response: Spills

In the event of a spill of pure N3-PEG10-Tos:

  • Evacuate & Ventilate: Azides can decompose if subjected to friction during cleanup.

  • Do Not Scrape: Do not use metal scrapers (shock risk).

  • Absorb: Cover the spill with a sand/soda ash mixture or a non-combustible absorbent pad.

  • Deactivate In-Situ:

    • Gently pour a 10% solution of Sodium Thiosulfate or a dilute bleach solution over the absorbent. Note: Bleach destroys azides but can be exothermic; use caution.

  • Collect: Use a plastic dustpan and scoop. Place in a wide-mouth plastic jar.

Scientific Rationale: The Deactivation Pathway

The following diagram illustrates the chemical transformation used in Protocol A. This visualizes why the treatment renders the compound safe.

DeactivationMechanism Compound N3-PEG10-Tos (Reactive) Intermediate Phosphazide Intermediate Compound->Intermediate Nucleophilic Attack Reagents PPh3 + H2O (Staudinger) Reagents->Intermediate Products NH2-PEG10-OH (Inert Amine) + N2 (Gas) + O=PPh3 Intermediate->Products Hydrolysis & Reduction

Figure 2: Chemical Deactivation Mechanism. The energy-rich azide is reduced to a stable amine, releasing nitrogen gas.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of California, Santa Barbara (UCSB). (n.d.). Organic Azides: Safety Fact Sheet. UCSB Environmental Health & Safety.[11] [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Provides context on Azide stability and reactivity). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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